Product packaging for Ethene;ethenyl acetate(Cat. No.:CAS No. 24937-78-8)

Ethene;ethenyl acetate

Cat. No.: B3422210
CAS No.: 24937-78-8
M. Wt: 114.14 g/mol
InChI Key: HDERJYVLTPVNRI-UHFFFAOYSA-N
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Description

Ethene;ethenyl acetate, systematically known as an Ethylene-Vinyl Acetate (EVA) copolymer, is a fundamental thermoplastic polymer with significant value in pharmaceutical and material science research. This copolymer is formed from ethylene and vinyl acetate monomers, and its physical properties—such as crystallinity, flexibility, and permeability—can be precisely tailored by varying the vinyl acetate (VA) content, which typically ranges from 1 to 40% . In pharmaceutical research, EVA copolymers are extensively utilized in the development of advanced drug delivery systems (DDS) due to their excellent biocompatibility and sustained release capabilities . They serve as a key matrix for implantable devices that provide long-term, zero-order release of a wide range of active pharmaceutical ingredients (APIs). This includes small molecule drugs, peptides, proteins, and even monoclonal antibodies . The mechanism of action for drug release from EVA matrices is primarily based on diffusion, allowing for a controlled and prolonged elution profile that can last for days to years . Notable commercial and research applications include intravaginal rings, subcutaneous implants, and ophthalmic inserts . Beyond pharmaceuticals, EVA's versatile properties make it a polymer of interest across other scientific fields. Its durability, flexibility, and resistance to UV radiation and chemicals make it suitable for developing adhesives, sealants, and coatings . Furthermore, in the form of EVA foam, the material exhibits notable shock-absorption and thermal insulation properties, lending itself to applications in sports equipment and materials science . Researchers value EVA for its processability via methods like hot-melt extrusion and compression molding, which facilitates its incorporation into complex experimental designs . This product, this compound (CAS 24937-78-8), is provided strictly for research use only and is not intended for human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B3422210 Ethene;ethenyl acetate CAS No. 24937-78-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene;ethenyl acetate
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InChI

InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2
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InChI Key

HDERJYVLTPVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=O)OC=C.C=C
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Molecular Formula

C6H10O2
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Related CAS

125229-71-2, 109785-00-4, 68608-67-3, 104912-80-3, 24937-78-8, 106444-63-7
Details Compound: Acetic acid ethenyl ester, polymer with ethene, graft
Record name Acetic acid ethenyl ester, polymer with ethene, chlorinated
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Details Compound: Acetic acid ethenyl ester, polymer with ethene, graft
Record name Acetic acid ethenyl ester, polymer with ethene, block
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Details Compound: Acetic acid ethenyl ester, polymer with ethene, graft
Record name Acetic acid ethenyl ester, polymer with ethene, hydrolyzed
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Details Compound: Acetic acid ethenyl ester, polymer with ethene, graft
Record name Acetic acid ethenyl ester, polymer with ethene, oxidized
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Details Compound: Acetic acid ethenyl ester, polymer with ethene, graft
Record name Ethylene-vinyl acetate copolymer
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Details Compound: Acetic acid ethenyl ester, polymer with ethene, graft
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Molecular Weight

114.14 g/mol
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Physical Description

Translucent to whitish solid with no to little odor; [Westlake Polymers MSDS]
Record name Ethylenevinylacetate copolymer
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CAS No.

24937-78-8, 104912-80-3
Record name Acetic acid ethenyl ester, polymer with ethene
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Advanced Synthesis and Polymerization Methodologies

Mechanistic Investigations of Free Radical Copolymerization

The synthesis of EVA is primarily achieved through free-radical polymerization. This process involves four main reaction types: chain initiation, chain growth, chain transfer, and chain termination. wikipedia.org The complexity of the polymerization kinetics is a subject of ongoing research. wikipedia.org

High-pressure bulk polymerization is a common industrial method for producing EVA, often carried out in autoclave or tubular reactors. wikipedia.orgconicet.gov.ar This process typically operates at pressures between 1000 and 2000 kg/cm ² and temperatures ranging from 150 to 300°C. conicet.gov.ar Due to the exothermic nature of the polymerization, controlling the reaction temperature is crucial, especially as the viscosity of the mixture increases. wikipedia.org To manage this, conversion rates are generally kept below 60%. wikipedia.org

The kinetics of high-pressure EVA polymerization are intricate. The process is influenced by various factors, including temperature, pressure, and initiator concentration. conicet.gov.ar Thermodynamic considerations are also vital, as the reaction is exothermic, and efficient heat removal is necessary to maintain control over the polymerization process. wikipedia.org

Table 1: Typical Operating Conditions for High-Pressure Bulk Polymerization of EVA

ParameterRange
Pressure1000 - 2000 kg/cm ²
Temperature150 - 300°C
Initiator Concentration0.002% - 0.1% w/w
Conversion Rate< 60%

This table presents typical ranges for key parameters in the high-pressure bulk polymerization of EVA. wikipedia.orgconicet.gov.ar

Emulsion polymerization is another significant method for producing EVA, resulting in aqueous dispersions known as VAE (vinyl acetate-ethylene) emulsions. google.comspecialchem.com This technique allows for the synthesis of copolymers with a wide range of properties by manipulating the reaction conditions. ntu.edu.sg A key advantage of emulsion polymerization is the ability to control the microstructure of the resulting polymer. ntu.edu.sgtue.nl

The stability of the emulsion is critical and is typically achieved using a combination of anionic and non-ionic surfactants, along with a protective colloid like polyvinyl alcohol. google.comntu.edu.sg The microstructure of the EVA copolymer, including the distribution of ethylene (B1197577) and vinyl acetate (B1210297) units, can be influenced by the monomer feed strategy. tue.nl For instance, a semi-continuous process under starved conditions, where monomers are added at a rate lower than the polymerization rate, can be used to produce homogeneous copolymers. tue.nl The use of redox initiation systems is common in VAE emulsion polymerization. ntu.edu.sg

Research has shown that the incorporation of ethylene into the polymer chain can be achieved even at relatively low pressures (e.g., 3.4 MPa) in a well-designed reactor system. ntu.edu.sg The resulting polymer's microstructure and phase transitions have been found to be closely related. ntu.edu.sg

Solution polymerization offers an alternative route for EVA synthesis, particularly when a lower vinyl acetate content is desired. youtube.com In this process, ethylene and vinyl acetate are copolymerized in a solvent, often an alcohol like methanol (B129727). youtube.comgoogle.com One of the challenges in solution polymerization is controlling the homogeneity of the resulting copolymer.

To address this, mixed solvent systems have been investigated. For example, using a mixture of methanol and tert-butyl alcohol can help achieve a high copolymerization rate and solids content while controlling the vinyl acetate content in the final product. google.com The choice of solvent is crucial as it can influence the polymer structure and properties. rubbernews.com A process known as telomerization may be employed, where a solvent with a chemical structure similar to the monomer is used to control molecular weight without drastically altering the polymer's properties. rubbernews.com

Catalysis in Ethylene-Vinyl Acetate Copolymerization

The catalytic system, particularly the choice of initiator and the management of chain transfer reactions, plays a pivotal role in determining the final properties of the EVA copolymer.

The initiation of EVA polymerization is typically carried out using free-radical initiators, such as organic peroxides or azo compounds. wikipedia.org The choice of initiator and its concentration directly impact the polymerization rate and the molecular weight of the resulting polymer. rsc.org Initiator efficiency, which is the fraction of radicals that successfully initiate a polymer chain, is a critical parameter. rsc.org

Different types of initiators are used depending on the polymerization technique and desired outcome. Thermal initiators, like ammonium (B1175870) persulfate, are commonly used in emulsion polymerization at temperatures of 60°C or higher. google.com Redox systems can be employed at lower temperatures. google.com In some processes, a combination of low-temperature and high-temperature organic peroxide initiators is used to control the polymerization reaction across different temperature zones in a reactor. google.com The use of bifunctional or multifunctional initiators has also been explored as a means to increase the polymerization rate without significantly decreasing the polymer's molecular weight. researchgate.net The initiator system can influence the polymer architecture, including the degree of branching. google.com

Table 2: Examples of Initiators Used in EVA Polymerization

Initiator TypeExample(s)Typical Application
Thermal InitiatorAmmonium Persulfate, Sodium PersulfateEmulsion Polymerization
Redox Systemt-BuHP/TEPA (tert-butyl hydroperoxide/tetraethylene pentamine)Emulsion Polymerization
Organic PeroxidesDIPND, CUPNDHigh-Pressure Polymerization

This table provides examples of different initiator types and their applications in EVA synthesis. google.comntu.edu.sggoogle.com

Chain transfer is a fundamental process in radical polymerization that allows for the control of molecular weight and branching. rubbernews.com It involves the termination of a growing polymer chain and the creation of a new radical that can initiate another chain. researchgate.net Chain transfer can occur to the monomer, polymer, solvent, or a deliberately added chain transfer agent. rubbernews.com

In the polymerization of vinyl acetate, chain transfer to the monomer and polymer is significant and leads to the formation of branched structures. mdpi.com Chain transfer to the polymer can occur through hydrogen abstraction from the polymer backbone or the acetate side groups, with the latter being the dominant pathway. mdpi.comacs.org This results in both short-chain and long-chain branches, which significantly affect the polymer's properties. rubbernews.commdpi.com

Chain transfer agents are often used to control the molecular weight of the polymer. rubbernews.com These agents have high chain transfer constants, meaning they are very effective at terminating a growing chain and starting a new one. researchgate.net The choice of chain transfer agent and its concentration are critical variables in tailoring the molecular weight and, consequently, the processing characteristics and end-use properties of the EVA copolymer. rubbernews.com

Transition Metal Catalysts for Controlled Copolymerization

The copolymerization of ethylene with polar monomers like vinyl acetate (VA) presents a significant challenge for traditional Ziegler-Natta and metallocene catalysts. However, late transition-metal catalysts, particularly those based on nickel (Ni) and palladium (Pd), have shown considerable promise due to their lower oxophilicity and greater tolerance for functional groups. mdpi.comnih.gov These catalysts offer a pathway to functionalized polyolefins through direct copolymerization, which is highly desirable from an industrial standpoint. nih.govmdpi.com

Research has demonstrated that late transition metal catalysts can successfully copolymerize ethylene with polar monomers. kfupm.edu.sa Palladium-based catalysts, such as those with phosphine-sulfonate ligands, are capable of copolymerizing ethylene with a wide array of polar monomers, including vinyl acetate. nih.gov Nickel catalysts have also been extensively studied for their potential in creating polar polyethylenes. mdpi.com For instance, α-diimine Ni(II) and Pd(II) complexes have been a major focus of research since it was discovered they could copolymerize ethylene with specific polar monomers that would typically poison earlier catalyst systems. mdpi.com

One study investigated the copolymerization of ethylene with perdeuterated vinyl acetate using a tridentate Fe(II) dichloride pyridine (B92270) diimine metal catalyst. acs.orgpsu.edu The results showed that VA was inserted once for every approximately 350 ethylene monomers. acs.orgpsu.edu However, the study also found that the insertion of VA led to the termination of the growing polymer chain through β-elimination processes. acs.orgpsu.edu The consumption rate of ethylene was significantly reduced in the presence of VA, and the reaction stopped after a short time, likely because the active iron catalyst was converted to iron(II) acetate, which is not efficiently reactivated by the co-catalyst, methylaluminoxane (B55162) (MAO). psu.edu

Mechanistic studies using Ni- and Pd-diimine complexes have provided further insight. nih.gov Low-temperature experiments indicated that with palladium catalysts, the system favors π-coordination with the monomer, followed by a 2,1-insertion to form a stable 5-membered ring chelate. nih.gov While these late transition-metal catalysts enable the incorporation of polar monomers, challenges such as chain termination after monomer insertion need to be overcome for successful commercial application. psu.edu

Table 1: Performance of a Transition Metal Catalyst in Ethylene/Vinyl Acetate Copolymerization acs.orgpsu.edu
Catalyst SystemMonomersMolar Ratio (VA:Ethylene)Incorporation RateKey Observation
Tridentate Fe(II) dichloride pyridine diimine / MAOEthylene, Perdeuterated Vinyl Acetate1:71 VA unit per ~350 ethylene unitsChain termination via β-elimination after VA insertion; reaction ceased after 10 minutes.

Emerging Polymerization Techniques for Tailored EVA Structures

To overcome the limitations of traditional free-radical polymerization, which often requires harsh conditions and yields poorly defined polymers, researchers are exploring emerging techniques to create ethylene-vinyl acetate (EVA) copolymers with precisely controlled architectures. acs.org These advanced methods aim to control molar mass, dispersity, composition, and branching. acs.orgacs.org

Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), encompasses several techniques that introduce a level of control comparable to living ionic polymerizations. sigmaaldrich.com These methods minimize premature termination reactions, allowing for polymer molecular weight to increase linearly with monomer consumption and enabling the synthesis of polymers with low dispersity and high end-group functionality. sigmaaldrich.com

Organometallic-Mediated Radical Polymerization (OMRP) has been successfully applied to the copolymerization of ethylene and vinyl acetate. Specifically, the use of cobalt(II) acetylacetonate (B107027) (Co(acac)₂) as a controlling agent has enabled the synthesis of well-defined EVA copolymers at moderate temperatures (40 °C) and ethylene pressures up to 100 bar. acs.org This method, a type of Cobalt-Mediated Radical Polymerization (CMRP), produces EVA with predictable molar masses, low dispersities, and ethylene content reaching up to 57 mol%. acs.org A key advantage of this technique is its ability to overcome the challenges posed by head-to-head monomer addition in vinyl acetate polymerization, which can hinder control in other CRP methods. acs.org DFT studies suggest that the stability of the dormant species, involving chelation of the monomer's carbonyl group to the cobalt center, allows for similar reactivation rates after both normal (head-to-tail) and less frequent (head-to-head) monomer additions. acs.org This level of control has also been leveraged to design more complex structures, such as PVAc-block-EVA copolymers. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique. The first controlled radical polymerization of ethylene using RAFT was achieved with xanthates as controlling agents under relatively mild conditions (70 °C, <200 bar). nih.gov This approach was also used to prepare semicrystalline copolymers of ethylene and vinyl acetate with a similar degree of control. nih.govresearchgate.net The choice of the RAFT agent is critical, as those with strongly stabilizing Z groups (like dithioesters) that work well for monomers like styrene (B11656) can inhibit the polymerization of vinyl esters. mdpi.com Xanthates, however, have proven effective for unconjugated monomers, including vinyl acetate and ethylene. researchgate.net

While Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method, its application for the controlled polymerization of vinyl acetate is considered practically impossible under typical conditions. nih.gov Challenges arise from the high reactivity of the poly(vinyl acetate) propagating radical, which leads to side reactions that disrupt the controlled nature of the polymerization. cmu.eduresearchgate.net

Table 2: Comparison of CRP Strategies for Ethylene-Vinyl Acetate Synthesis
CRP TechniqueControlling Agent ExampleKey Features & FindingsReference
OMRP / CMRPCobalt(II) acetylacetonate (Co(acac)₂)Produces well-defined EVA with low dispersity; ethylene content up to 57 mol%; effective at moderate temperature and pressure. acs.org
RAFTXanthates (Alkyl-OC(=S)S-R)Enables controlled radical polymerization of ethylene and copolymerization with vinyl acetate under mild conditions. nih.govresearchgate.net
ATRPN/A for direct EVA synthesisGenerally considered unsuitable for the controlled polymerization of vinyl acetate. nih.gov

Conventional batch reactors for EVA synthesis often struggle with issues of heterogeneous reaction environments and poor temperature control, which can affect the final polymer properties. lugroup-thu.com Microflow systems have emerged as a powerful tool to overcome these challenges, enabling the homogeneous synthesis of EVA with more controlled ethylene content. lugroup-thu.comresearchgate.net

A continuous flow microflow system has been successfully established for the solution free-radical copolymerization of ethylene and vinyl acetate. lugroup-thu.com This setup avoids the problems of batch reactors and facilitates a more uniform reaction. lugroup-thu.com The resulting EVA copolymers produced in the microflow system exhibit a more random distribution of monomers, with fewer ethylene-concentrated sequences compared to polymers made in a batch reactor, as indicated by ¹³C NMR spectra. lugroup-thu.com

Molecular Architecture, Microstructure, and Their Theoretical Implications

Comonomer Sequence Distribution and Heterogeneity Analysis

The distribution of ethylene (B1197577) and vinyl acetate (B1210297) (VA) comonomers along the polymer backbone is a fundamental characteristic of EVA copolymers that dictates their physical and chemical properties. This distribution can range from random to blocky or alternating, each imparting distinct characteristics to the material.

Influence of Vinyl Acetate Content on Crystalline and Amorphous Domains

The incorporation of vinyl acetate, a bulky polar monomer, into the linear polyethylene (B3416737) chain disrupts the regularity of the structure, thereby influencing the degree of crystallinity. The ethylene segments are capable of crystallizing into lamellar structures, forming the crystalline domains, while the randomly distributed vinyl acetate units, along with the non-crystallizable ethylene sequences, constitute the amorphous domains.

An increase in the vinyl acetate content leads to a systematic reduction in the crystallinity of the copolymer. This is because the larger VA monomers hinder the packing of polyethylene chains into a crystalline lattice. Consequently, the size of the crystalline domains decreases, and the amorphous fraction of the polymer increases. This change in the crystalline-amorphous balance has a profound effect on the material's properties, transitioning it from a semi-crystalline plastic at low VA content to a more amorphous, rubber-like material at higher VA concentrations.

Table 1: Effect of Vinyl Acetate Content on the Crystallinity of EVA Copolymers

Vinyl Acetate (wt%)Degree of Crystallinity (%)Melting Temperature (°C)
5~35-40~100-105
12~20-25~90-95
18~10-15~80-85
28~5-10~70-75
40AmorphousNot applicable

Note: The values presented are typical and can vary depending on the specific polymerization process and molecular weight.

Quantification of Blockiness, Alternating Sequences, and Randomness

The comonomer sequence distribution can be quantitatively characterized using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the chemical shifts of the carbon atoms in the polymer backbone and the carbonyl group of the vinyl acetate monomer, it is possible to identify and quantify the different triad (B1167595) sequences of monomers (e.g., EEE, EVE, VEV, VVV, where E represents ethylene and V represents vinyl acetate).

The relative abundance of these triads provides a measure of the randomness or blockiness of the copolymer. A higher than statistical proportion of VVV triads would indicate a blocky structure, whereas a prevalence of EVE and VEV triads suggests a more alternating or random distribution. The reactivity ratios of the monomers during polymerization are key factors that determine this sequence distribution.

Table 2: Representative ¹³C NMR Chemical Shifts for Triad Sequences in EVA Copolymers

Triad SequenceCarbonyl Carbon (C=O) Chemical Shift (ppm)Methine Carbon (CH) Chemical Shift (ppm)
EVE~170.8~74.2
VVE~170.6~73.9
VVV~170.4~73.6

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Branching Topologies: Short-Chain and Long-Chain Branching Characterization

Branching, the formation of side chains off the main polymer backbone, is another critical aspect of the molecular architecture of EVA copolymers. These branches can be categorized as either short-chain or long-chain, each having a distinct impact on the material's properties.

Short-Chain Branching (SCB): In the context of EVA, the acetate group of the vinyl acetate monomer acts as a short-chain branch. The frequency and distribution of these branches are directly related to the vinyl acetate content and the comonomer sequence distribution.

Long-Chain Branching (LCB): Long-chain branches are branches that are of a similar length to the main polymer chain. In high-pressure free-radical polymerization of EVA, LCB can be introduced through intermolecular chain transfer reactions.

The characterization of branching is often performed using Gel Permeation Chromatography (GPC) coupled with a multi-angle light scattering (MALS) detector (GPC-MALS) and a viscometer. icpc-conference.orgkinampark.comresearchgate.netresearchgate.net This technique allows for the determination of the molecular weight distribution and the radius of gyration of the polymer chains. By comparing the radius of gyration of a branched polymer to that of a linear polymer of the same molecular weight, the degree of long-chain branching can be quantified.

Table 3: Techniques for Characterizing Branching in EVA Copolymers

Branching TypeCharacterization TechniqueMeasured Parameters
Short-Chain Branching¹³C NMR SpectroscopyQuantification of vinyl acetate content and sequence distribution.
Long-Chain BranchingGPC-MALS, GPC-ViscometryMolecular weight distribution, radius of gyration, intrinsic viscosity, branching index (g'). icpc-conference.orgkinampark.comresearchgate.netresearchgate.net

Crystallinity and Amorphous Phase Morphology: Interplay and Inter-domain Interactions

The morphology of these phases can be investigated using techniques such as Small-Angle X-ray Scattering (SAXS) and Dynamic Mechanical Analysis (DMA). SAXS provides information on the size, shape, and arrangement of the crystalline and amorphous domains, including the lamellar thickness and the long period. malvernpanalytical.comwikipedia.orgou.eduresearchgate.netsemanticscholar.org DMA, on the other hand, probes the viscoelastic properties of the material as a function of temperature, allowing for the identification of transitions associated with the amorphous (glass transition) and crystalline (melting) phases. pv-tech.orgsci-hub.sefindoutaboutplastics.compbipolymer.comexpresspolymlett.com

The interactions between the crystalline and amorphous domains are critical for the mechanical integrity of the copolymer. The amorphous phase provides flexibility and toughness, while the crystalline domains act as physical crosslinks, providing strength and stiffness. The nature of the interphase, including its thickness and composition, influences the stress transfer between the two phases.

Theoretical Models for Predicting Molecular Architecture and Sequence Distribution

The molecular architecture of EVA copolymers is a direct consequence of the polymerization kinetics and reactor conditions. Theoretical models can be employed to predict the comonomer sequence distribution and other molecular features.

The classical model for copolymerization is the Mayo-Lewis equation, which uses monomer reactivity ratios (rE and rVA) to describe the relative rates of addition of the two monomers to a growing polymer chain. acs.orgacs.orgdntb.gov.uastanford.edu

rE = kEE / kEV

rVA = kVV / kVE

More advanced models, such as the penultimate model, consider the influence of the second-to-last monomer unit on the reactivity of the growing chain end. Computational chemistry methods, such as density functional theory (DFT), can also be used to calculate these reactivity ratios and model the polymerization process with greater accuracy. acs.orgacs.orgdntb.gov.uaresearchgate.net

Furthermore, thermodynamic models like the Flory-Huggins theory can be used to understand and predict the phase behavior and miscibility of EVA copolymers in blends and solutions.

Table 4: Theoretical Models for EVA Copolymerization

ModelDescriptionKey Parameters
Mayo-Lewis EquationPredicts copolymer composition based on monomer feed and reactivity ratios. acs.orgacs.orgdntb.gov.uastanford.eduMonomer reactivity ratios (rE, rVA).
Penultimate ModelAn extension of the Mayo-Lewis model that considers the influence of the penultimate monomer unit.Penultimate reactivity ratios.
Computational Chemistry (DFT)Ab initio calculations to determine reaction kinetics and energetics. acs.orgacs.orgdntb.gov.uaresearchgate.netTransition state energies, activation barriers.
Flory-Huggins TheoryDescribes the thermodynamics of polymer solutions and blends.Flory-Huggins interaction parameter (χ).

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Microstructural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the detailed molecular structure of polymers like EVA. One-dimensional (1D) and two-dimensional (2D) NMR techniques provide invaluable information on composition, sequence distribution, and complex structural features.

1H NMR and 13C NMR for Composition and Sequence Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the chemical composition and monomer sequence in copolymers. In ¹H NMR, the chemical shifts of protons are sensitive to their local electronic environment, allowing for the quantification of different monomer units. For instance, the protons in ethene and ethenyl acetate (B1210297) exhibit distinct chemical shifts. Similarly, ¹³C NMR provides information on the carbon backbone and side chains. The ¹³C chemical shift of ethene is observed at approximately 123 ppm. docbrown.info In copolymers, the chemical shifts of the methine proton and the carbonyl carbon of the vinyl acetate unit are particularly useful for compositional analysis. researchgate.net

The symmetry of the ethene molecule results in a single resonance line in its ¹H and ¹³C NMR spectra, indicating that all protons and carbon atoms are in identical chemical environments. docbrown.infodocbrown.info For copolymers of ethylene (B1197577) and vinyl acetate, the distribution of dyads and triads changes with the vinyl acetate content, which can be monitored by changes in the NMR spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Note: Chemical shifts can vary based on the solvent and copolymer composition.

Nucleus Group Chemical Shift (ppm)
¹H NMR =CH₂ (Ethene) ~5.4
-CH₂- (Polyethylene backbone) ~1.25
-CH(OAc)- (Vinyl Acetate) ~4.8
-C(=O)CH₃ (Vinyl Acetate) ~2.0
¹³C NMR =CH₂ (Ethene) 123.0 docbrown.info
-CH₂- (Polyethylene backbone) ~30-33
-CH(OAc)- (Vinyl Acetate) ~67-74
-C(=O)CH₃ (Vinyl Acetate) ~21.0

2D NMR Techniques for Complex Branching and Copolymer Characterization

While 1D NMR is useful, complex polymer structures with overlapping resonances often require 2D NMR techniques for unequivocal assignments. iupac.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in characterizing the microstructure of EVA copolymers. iupac.orgresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear technique correlates proton nuclei that are J-coupled, helping to identify adjacent protons through the bonds of the molecule. iupac.org

HSQC (Heteronuclear Single Quantum Coherence) : This is a 2D heteronuclear technique that correlates the chemical shifts of a proton with the directly attached carbon atom. It is highly effective for assigning resonances in complex polymer structures. iupac.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : An inverse experiment with high sensitivity, HMBC is used to determine long-range ¹H-¹³C connectivity, which is crucial for determining molecular structure and making assignments. iupac.org

These 2D NMR methods have proven effective for the configurational assignments of polyvinyl acetate and for the detailed microstructural analysis of copolymers, including identifying monomer sequence distribution and tacticity effects that are not discernible from 1D NMR alone. iupac.orgdntb.gov.ua

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for chemical analysis and material identification. labmanager.com They provide a molecular "fingerprint" by probing the vibrational modes of molecules. labmanager.comcovalentmetrology.com

Functional Group Identification and Quantitative Analysis

FTIR and Raman spectroscopy are powerful tools for identifying functional groups within the Ethene;ethenyl acetate copolymer and for quantifying its composition. labmanager.comnih.gov The two techniques are often complementary; molecular vibrations that are strong in Raman spectra may be weak in IR spectra, and vice versa. spectroscopyonline.com

In EVA copolymers, characteristic infrared absorbance bands are used for both identification and quantification. sciepub.comsciepub.com The strong carbonyl (C=O) stretch of the acetate group is a prominent feature in the FTIR spectrum, typically appearing around 1728-1740 cm⁻¹. sciepub.comendress.com Other key bands include the O–C=O deformation and various CH₂ and CH₃ vibrations. endress.comspectroscopyonline.com The ratio of the absorbance of a vinyl acetate peak to a polyethylene (B3416737) peak can be used to construct a calibration curve and determine the weight percent of vinyl acetate in a sample. sciepub.comresearchgate.net

Raman spectroscopy is also effective for this analysis. Characteristic vinyl acetate bands are found at approximately 630 cm⁻¹ (O–C=O deformation) and 1740 cm⁻¹ (C=O stretch). endress.com Changes in the Raman spectra, such as the decrease in crystalline bands with increasing vinyl acetate concentration, can provide insights into the polymer's morphology. spectroscopyonline.com

Table 2: Key Vibrational Bands for this compound (EVA) Analysis

Technique Wavenumber (cm⁻¹) Assignment
FTIR ~2914, 2847 CH₂ stretching (from PE) researchgate.net
~1730-1740 C=O stretching (from VA) sciepub.comendress.com
~1470 CH₂ bending (from PE) researchgate.net
~1224-1231 C-O stretching (acetate) researchgate.net
~1016-1020 C-O stretching (acetate) sciepub.comresearchgate.net
~718 CH₂ rocking (from PE) researchgate.net
Raman ~2880, 2840 Crystalline CH stretching spectroscopyonline.com
~1740 C=O stretching (from VA) endress.com
~1415, 1460 Crystalline CH₂ deformation spectroscopyonline.com

In-Situ Monitoring of Polymerization and Degradation Processes

A significant advantage of vibrational spectroscopy, particularly Raman spectroscopy, is its suitability for in-situ and real-time monitoring of chemical processes. endress.com Raman spectroscopy can be interfaced with a reaction vessel or an extruder using fiber optic probes, allowing for non-invasive, real-time analysis of the polymer melt. endress.com This capability is crucial for ensuring consistent product quality during the production of EVA copolymers by monitoring the ratio of the two monomers as the polymer is being produced. endress.com

This in-line analysis provides molecular-level information without the need for sample manipulation, which is ideal for history-dependent materials like polymer melts. endress.com The intensity of characteristic Raman bands, such as the O–C=O deformation at 630 cm⁻¹, can be tracked in real-time to monitor the vinyl acetate content during polymerization. endress.com Furthermore, these techniques can be applied to study the degradation of ethene and its derivatives under various environmental conditions, providing insights into bioremediation processes. nih.govresearchgate.net

Chromatographic Methods for Molecular Weight Distribution and Compositional Heterogeneity

The physical and mechanical properties of polymers are strongly dependent on their molecular weight, molecular weight distribution, and compositional uniformity. marinalg.orgazom.com Chromatographic techniques are essential for characterizing these parameters.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight and molecular weight distribution of polymers. azom.comshimadzu.com In GPC/SEC, polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel. azom.comazom.com Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores and elute later. azom.comshimadzu.com

For a comprehensive analysis of complex copolymers like EVA, a single detector is often insufficient. Advanced GPC/SEC systems utilize multiple detectors, such as a refractive index (RI) detector, an ultraviolet (UV) detector, a viscometer, and a light scattering detector (like Multi-Angle Laser Light Scattering, MALLS). marinalg.orgazom.comresearchgate.net This multi-detector approach, sometimes called triple detection, provides absolute molecular weight data, information on molecular structure and branching, and intrinsic viscosity. marinalg.orgazom.comresearchgate.net For instance, SEC/MALLS has been successfully applied to determine the molecular weight, size distributions, and to quantify branching in polyvinyl acetate. researchgate.net

Beyond molecular weight, copolymers can also exhibit compositional heterogeneity, meaning the composition varies among polymer chains. Techniques like thin-layer chromatography (TLC) and two-dimensional liquid chromatography can be used to characterize this chemical composition distribution. researchgate.netacs.orgnih.gov In two-dimensional chromatography, the copolymer is first separated by molecular size using SEC, and then each fraction is subsequently analyzed according to its chemical composition by another chromatographic method. researchgate.net This provides a detailed picture of both the molecular weight and compositional heterogeneity of the copolymer. nih.gov

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. hpst.cz The fundamental principle of GPC/SEC involves the separation of polymer molecules based on their hydrodynamic volume in solution. hpst.czmdpi.com A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules are unable to enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. hpst.cz

Due to the semi-crystalline nature of the ethylene segments, GPC analysis of EVA copolymers often requires high temperatures, typically above 120°C, to ensure complete dissolution and prevent precipitation. hpst.cz A common solvent used for high-temperature GPC of EVA is 1,2,4-trichlorobenzene (B33124) (TCB). kinampark.com The system is usually equipped with multiple detectors, such as a refractive index (RI) detector for concentration, a viscometer (VIS) detector, and a multi-angle light scattering (MALS) detector to obtain accurate molecular weights and information on long-chain branching. kinampark.com

GPC with an infrared (IR) composition sensor can also be employed to determine the Molar Mass Distribution (MMD) and the incorporation of vinyl acetate across the molecular weight range. polymerchar.com This multi-detector approach provides a comprehensive characterization of the copolymer's molecular architecture.

Table 1: Typical GPC/SEC System Configuration for EVA Analysis

Parameter Description
Technique High-Temperature Gel Permeation Chromatography (HT-GPC)
Solvent 1,2,4-trichlorobenzene (TCB)
Temperature 145°C kinampark.com
Columns Series of columns with different pore sizes (e.g., PLgel MIXED-B) hpst.czkinampark.com
Detectors Refractive Index (RI), Viscometer (VIS), Multi-Angle Light Scattering (MALS), Infrared (IR) kinampark.compolymerchar.com

| Calibration | Universal calibration using polystyrene (PS) standards kinampark.com |

Two-Dimensional Liquid Chromatography for Complex Systems

For complex copolymers like EVA, which exhibit heterogeneity in both molecular weight and chemical composition, one-dimensional chromatography may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers a significant advantage by combining two different separation mechanisms in a single analysis. nih.govchromatographyonline.com

High-temperature 2D-LC (HT 2D-LC) is particularly suited for analyzing EVA copolymers. nih.gov A common configuration hyphenates high-performance liquid chromatography (HPLC) in the first dimension with SEC in the second dimension (HPLC×SEC). nih.gov The first dimension separates the copolymer based on its chemical composition (vinyl acetate content), often using a solvent gradient. nih.govresearchgate.net Fractions from the first dimension are then automatically transferred to the second dimension, where they are separated by molecular size. nih.gov

This technique generates contour plots that map molar mass against chemical composition, providing a detailed fingerprint of the copolymer's bivariate distribution. nih.gov HT 2D-LC is capable of separating a broad range of EVA materials, including amorphous and semi-crystalline copolymers, which is a limitation for techniques that rely on crystallization, such as Temperature Rising Elution Fractionation (TREF). nih.gov

X-ray Based Characterization for Crystalline Structure and Morphology

X-ray techniques are fundamental for investigating the solid-state structure of semi-crystalline polymers like EVA. They provide quantitative information on the degree of crystallinity, crystal structure, and the arrangement of crystalline and amorphous domains on the nanoscale.

X-ray Diffraction (XRD) for Crystallinity and Unit Cell Parameters

X-ray Diffraction (XRD) is the primary technique used to determine the crystalline properties of EVA. The vinyl acetate units are randomly distributed and excluded from the crystalline lattice, which is formed by sequences of ethylene units. koreascience.kr As a result, the crystalline structure of EVA is similar to that of orthorhombic polyethylene. nu.edu.sa

The XRD pattern of a semi-crystalline EVA sample typically shows distinct crystalline peaks superimposed on a broad amorphous halo. researchgate.net The intensity and position of these peaks provide a wealth of information. The degree of crystallinity is calculated from the relative areas of the crystalline peaks and the amorphous halo. koreascience.kr

Key findings from XRD analysis of EVA include:

Crystal Planes: The main crystalline peaks correspond to the spectroscopyonline.com and researchgate.net planes of the orthorhombic lattice, typically observed at 2θ angles around 21.4° and 23.7°, respectively. koreascience.krnu.edu.sa

Interplanar Spacing (d-spacing): The spacing between crystal planes generally increases slightly with higher VA content. koreascience.kr

Crystal Size: The size of the crystalline domains, calculated using the Scherrer equation, tends to decrease with increasing VA content. koreascience.kr

Table 2: XRD Parameters for EVA Copolymers with Varying VA Content

Parameter Observation with Increasing VA Content Reference
Percentage Crystallinity (Xc) Decreases koreascience.kr koreascience.krdonga.ac.kr
Interplanar Spacing (dhkl) Increases koreascience.kr koreascience.kr
Crystal Stack Size (Dhkl) Decreases koreascience.kr koreascience.kr

| Diffraction Peaks (2θ) | Broaden donga.ac.kr | donga.ac.kr |

Small-Angle X-ray Scattering (SAXS) for Nanoscale Morphological Features

While XRD probes atomic-level crystal structure, Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 1000 nm. ou.edu For semi-crystalline polymers like EVA, SAXS is used to study the nanoscale morphology arising from the arrangement of crystalline lamellae and amorphous regions. mdpi.comkpi.ua

The scattering pattern in a SAXS experiment is generated by differences in electron density between the crystalline and amorphous phases. kpi.ua For lamellar structures, a scattering peak is observed, and its position is related to the "long period," which represents the average center-to-center distance between adjacent crystalline lamellae. mdpi.com

SAXS studies on EVA have revealed that the lamellar thickness can be influenced by processing conditions and film thickness. For instance, in thin spin-coated films of EVA, the long period was found to increase significantly compared to the bulk material, suggesting a change in the crystallization behavior under confinement. mdpi.com A study showed the long period for bulk EVA was 14 nm, while for thin films (35 and 50 nm thick), it increased to 21 nm. mdpi.com

Microscopic Techniques for Surface and Bulk Morphology

Microscopic techniques provide direct visualization of the surface and internal structures of materials. For EVA and its blends, microscopy is crucial for understanding surface topography, phase distribution, and interfacial characteristics.

Scanning Electron Microscopy (SEM) for Surface Topography and Phase Separation

Scanning Electron Microscopy (SEM) is a versatile tool for characterizing the morphology of EVA at the micro- and nanoscale. nih.gov It generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals detected, primarily secondary electrons and backscattered electrons, provide information about the surface topography and composition. diva-portal.org

SEM is widely used to:

Analyze Surface Topography: Secondary electron imaging reveals detailed surface features, roughness, and texture. researchgate.netresearchgate.net This is important for applications where surface properties, such as adhesion or friction, are critical.

Investigate Phase Separation: In EVA blends and composites, SEM is essential for visualizing the phase morphology. By observing fractured or microtomed surfaces, one can determine the size, shape, and distribution of dispersed phases. diva-portal.orgresearchgate.net For example, SEM analysis of PVC/EVA blends has been used to assess the miscibility of the two polymers based on the observed phase structure. researchgate.net

Examine Interfacial Adhesion: The quality of the interface between EVA and fillers (e.g., nano-silica, natural fibers) can be assessed by examining the fracture surface. Good adhesion is indicated by filler particles that are well-embedded in the matrix, while poor adhesion is suggested by voids or pull-out phenomena.

Compositional Contrast: Using a backscattered electron detector, it is possible to obtain compositional contrast, where regions with higher average atomic number appear brighter. diva-portal.org This can be enhanced by selectively staining one of the phases (e.g., with osmium tetroxide for unsaturated components) to clearly distinguish the morphology in polymer blends. diva-portal.org

Transmission Electron Microscopy (TEM) for Nanoscale Dispersion and Structure

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale, making it indispensable for analyzing the morphology of ethylene vinyl acetate (EVA) copolymers, particularly in composite formulations. TEM allows for the direct observation of the dispersion and distribution of nanofillers within the EVA matrix. For instance, in EVA nanocomposites containing nano-sized magnesium hydroxide (B78521) (nano-MH), TEM has been used to observe the distribution of these particles. Studies have shown that techniques like ultrasonic extrusion can significantly improve the dispersion of nano-MH particles, leading to a more uniform distribution within the EVA/LDPE composite matrix, as confirmed by TEM imaging researchgate.net.

The effectiveness of TEM extends to characterizing various nanoparticle dispersions within liquid or hydrated samples, which is relevant for EVA-based emulsions or suspensions. While conventional TEM requires samples to be completely dry due to high vacuum conditions, in-situ techniques such as cryogenic TEM (cryo-TEM) and liquid cell TEM (LCTEM) allow for the characterization of materials in their native hydrated state whiterose.ac.uk. These advanced methods prevent the alteration of nanoparticle dispersion that can occur during drying, providing a more accurate representation of the material's structure in its application environment whiterose.ac.uk. TEM is renowned for its ability to achieve atomic resolution, making it an essential tool for structural characterization and chemical analysis across materials science oaepublish.com.

Atomic Force Microscopy (AFM) for Surface Properties and Nanotexture

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface topography and properties of materials at the nanoscale. For ethylene vinyl acetate (EVA), AFM provides detailed information about its surface morphology, roughness, and the spatial distribution of different phases or components in blends and composites.

Topographical images obtained via AFM can reveal the surface texture of EVA-based materials. For example, studies on EVA nanocomposites have utilized AFM to generate topography images that characterize the surface features and determine properties like average surface roughness researchgate.net. This is crucial for understanding how the addition of nanofillers, such as carbon nanotubes or molybdenum disulfide, alters the surface of the EVA polymer researchgate.net.

The technique operates by scanning a sharp tip over the sample surface, and its intermittent contact mode can simultaneously capture height (topographic) and phase shift data. This dual-mode imaging provides enhanced contrast on heterogeneous surfaces, allowing for the differentiation of regions with varying mechanical or chemical properties uml.edu. In studies of related vinyl acetate polymers, AFM has been employed to directly observe the surface morphology of latex films and monitor the migration of stabilizers, which can form distinct patterns on the film surface uml.edu. This capability is vital for applications where surface characteristics, such as adhesion and wettability, are critical. Advanced AFM techniques continue to be developed to enhance accuracy and versatility in investigating nanoscale phenomena nih.gov.

Thermal Analysis (Mechanistic Focus)

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Mechanisms

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition mechanism of ethylene vinyl acetate (EVA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal degradation of EVA typically occurs in two distinct stages.

The first stage of decomposition is deacetylation, the elimination of acetic acid from the vinyl acetate units of the copolymer. This process generally begins in the temperature range of 310°C to 370°C researchgate.net. The second, higher-temperature stage, occurring around 420°C to 470°C, corresponds to the degradation of the remaining polyethylene backbone researchgate.net. The relative intensity of these two degradation peaks is dependent on the vinyl acetate (VA) content; as the VA content increases, the mass loss associated with the first deacetylation step also increases researchgate.netkpi.ua.

The kinetics of this degradation can be further investigated by analyzing the rate of weight loss. Research has shown that the maximum rate of weight loss during the acetic acid evolution stage has a linear relationship with the VA content in the copolymer kpi.ua. This relationship provides a reliable method for quantifying the VA content using TGA kpi.ua. To confirm the identity of the evolved gases during decomposition, TGA is often coupled with other analytical techniques like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) s4science.atsemanticscholar.org. TGA-MS analysis confirms that the primary volatile product in the first degradation step is acetic acid s4science.at.

Table 1: TGA Decomposition Stages of EVA Copolymers

Degradation Stage Temperature Range (°C) Mechanism Primary Product
First Stage 310 - 370 Deacetylation Acetic Acid
Second Stage 420 - 470 Main Chain Scission Hydrocarbon Fragments

Data compiled from multiple sources. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crosslinking Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is widely used to study the thermal transitions of ethylene vinyl acetate (EVA), such as melting, crystallization, and glass transition, as well as to analyze the kinetics of crosslinking reactions.

The thermal properties of EVA are highly dependent on its vinyl acetate (VA) content. The presence of bulky acetate side groups disrupts the crystalline structure of the polyethylene backbone. Consequently, as the VA content increases, the degree of crystallinity and the melting temperature (Tm) of the copolymer decrease lu.seresearchgate.net. For example, an EVA copolymer with 18% VA content (EVA18) exhibits a peak melting temperature of 87°C, while a copolymer with 28% VA content (EVA28) has a lower peak melting temperature of 73°C researchgate.net.

Table 2: Thermal Properties of EVA Copolymers with Varying VA Content

Copolymer Vinyl Acetate (VA) Content Peak Melting Temp. (Tm) (°C) Heat of Fusion (mJ/mg)
EVA28 28% ~87 70.3
EVA40 40% Varies Varies

Data is illustrative of trends discussed in sources. lu.se

DSC is also a reliable method for assessing the curing kinetics of EVA formulations that undergo peroxide-induced crosslinking mdpi.com. The crosslinking process is an exothermic reaction, which is detectable as a peak in the DSC thermogram. The onset temperature of this exotherm indicates the initiation of the crosslinking reaction. For a UV-transparent EVA grade, the onset of crosslinking has been observed at approximately 125°C mdpi.com. By conducting isothermal or dynamic DSC experiments, the progress of the crosslinking reaction can be monitored, and kinetic parameters, such as the activation energy, can be determined. This information is critical for optimizing processing parameters, such as lamination times and temperatures for applications like photovoltaic module encapsulation mdpi.comnih.gov.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of EVA, from the kinetics of its formation to the mechanisms of its breakdown.

DFT calculations have been employed to investigate the kinetics of the free-radical copolymerization of ethylene (B1197577) and vinyl acetate (B1210297) (VAc). These studies provide a comprehensive evaluation of the propagation kinetics, helping to understand monomer reactivity and predict copolymer composition.

Research has shown that for monomers, the reactivity follows the order of the α-carbon of VAc < β-carbon of VAc ≈ carbon of ethylene. For the resulting radicals, the reactivity order is tail radical < alkyl radical < head radical. DFT can also be used to compare the efficacy of different initiators. For instance, calculations have indicated that azodiisobutyronitrile tends to initiate ethylene, whereas dibenzoyl peroxide is more likely to initiate the β-carbon of VAc.

DFT calculations allow for the determination of reactivity ratios, which are crucial for predicting the final copolymer composition. Studies indicate that the copolymerization of ethylene and vinyl acetate is close to an ideal copolymerization, particularly around 430 K. Furthermore, DFT can predict the unit sequence distribution, showing, for example, that repetitive ethylene units can number between 8–10, while VAc units typically appear in sequences of 1–2. The penultimate unit effect, which considers the influence of the second-to-last monomer unit on the addition of a new monomer, has also been assessed using DFT and found to be small for this copolymerization.

Table 1: Calculated Monomer and Radical Reactivity Orders in EVA Copolymerization

Species Reactivity Order
Monomers α-Carbon (VAc) < β-Carbon (VAc) ≈ Carbon (Ethylene)

| Radicals | Tail Radical < Alkyl Radical < Head Radical |

DFT is a valuable tool for exploring the degradation pathways of EVA, providing insights into molecular geometry changes and the energetics of decomposition reactions. A primary degradation mechanism for EVA is deacetylation, the process by which acetic acid is eliminated from the polymer backbone.

DFT modeling has been used to predict the molecular structures of cross-linked EVA polymers at various stages of deacetylation. These models correlate well with experimental observations, such as the "yellowing" of the material and the outgassing of acetic acid. The process involves a molecular rearrangement where a hydrogen atom is displaced from the ethylene backbone to the acetyl group, leading to the formation of acetic acid and polyenes within the polymer chain. researchgate.net

Computational studies using DFT have calculated the energy barriers for different decomposition pathways. For instance, the Nudged Elastic Band (NEB) method, a DFT-based approach, has shown a preference for the formation of acetic acid over acetaldehyde. These calculations also reveal that the energy barriers for decomposition are lowered in the presence of water or hydroxyl ion catalysts, highlighting the role of hydrolysis in EVA degradation. rsc.org The activation energy for the initial step of acetate group elimination has been calculated to be around 190 kJ/mol. researchgate.net

Table 2: DFT-Calculated Activation Energies for EVA Degradation Pathways

Degradation Pathway Condition Activation Energy (eV) Reference
Deacetylation (33% VA) Experimental 0.93 rsc.org
Deacetylation (60-73% VA) Experimental 1.97 rsc.org
Deacetylation (EVA-vinyl alcohol system) DFT 1.37 rsc.org
Acetic Acid Formation DFT (NEB) Lower than Acetaldehyde Formation rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational dynamics and intermolecular interactions of EVA polymer chains over time.

MD simulations provide detailed insights into the three-dimensional arrangement and movement of EVA polymer chains. These simulations can model how factors like vinyl acetate content and the presence of solvents influence the polymer's structure and flexibility. The physical properties of EVA can be tuned from a rigid material to a rubbery one by altering the ratio of the co-monomers, which affects chain conformation and mobility.

Studies have used MD simulations to investigate the swelling behavior of EVA in various solvents like water, ethanol, and D-limonene. By examining intermolecular interactions, these simulations can determine the dominant factors affecting the diffusion state of EVA. rsc.org The interactions between EVA and other substances, such as in its application as a pour point depressant for waxy crude oil, have also been explored at a micro-level using MD simulations. These simulations help to understand how EVA interacts with wax crystals and affects their aggregation.

The analysis of intermolecular interactions through MD is crucial for understanding the stability of amorphous solid dispersions where EVA might be used as a polymer matrix. MD can elucidate the role of hydrogen bonds and other non-covalent interactions in stabilizing such systems.

The diffusion of small molecules within the EVA polymer matrix is critical for many of its applications, including as an encapsulant in photovoltaic modules where the permeation of water can influence degradation. researchgate.net MD simulations can be used to model and quantify these diffusion processes.

Research has utilized MD simulations to analyze the swelling of EVA films, which is directly related to the diffusion of solvent molecules into the polymer matrix. These simulations help to build a mechanistic understanding of how different solvents penetrate and interact with the EVA structure, providing theoretical support for applications such as the chemical recycling of photovoltaic modules. rsc.org By calculating parameters like the mean square displacement (MSD) of diffusing molecules, MD simulations can yield diffusion coefficients that can be compared with experimental data.

Table 3: Investigated Phenomena in EVA using Molecular Dynamics

Phenomenon System/Environment Key Insights
Swelling Mechanism EVA in water, ethanol, D-limonene Influence of intermolecular interactions on swelling degree; dominant factors for diffusion state. rsc.org
Polymer Chain Conformation EVA as a pour point depressant in waxy oil Micro-level interaction with wax crystals, effect on gelation and wax deposition.
Intermolecular Interactions Amorphous solid dispersions Role of hydrogen bonding in stabilizing drug-polymer systems.

| Diffusion and Permeation | EVA encapsulant films | Mechanistic understanding of solvent penetration and interaction with the polymer matrix. rsc.org |

Monte Carlo Simulations for Polymerization Kinetics and Microstructure Prediction

Monte Carlo (MC) methods are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, kinetic Monte Carlo (kMC) simulations are particularly useful for modeling polymerization processes and predicting the resulting polymer microstructure.

Kinetic Monte Carlo algorithms can simulate stochastic reaction processes, coupling them with material diffusion and flow. This approach has been successfully used to model the radical polymerization and copolymerization of vinyl acetate and ethylene. These simulations can predict not only the polymerization kinetics but also key properties of the final polymer, such as molecular weight, molecular weight distribution, copolymer composition, and the sequence length distribution of the monomers.

For example, kMC simulations have been developed to study the radical propagation kinetics of vinyl acetate during pulsed laser polymerization (PLP). By combining ab initio calculated rate coefficients with the kMC model, researchers can unravel complex kinetic behaviors, such as the dependency of the propagation rate on the laser pulse frequency. These simulations have shown that the formation of stabilized mid-chain radicals via backbiting reactions of tail radicals plays a crucial role.

Furthermore, MC methods can be combined with other simulation techniques, like molecular dynamics, to create multiscale models that predict both the chemical and physical interactions between building blocks during the formation of three-dimensional polymer networks. researchgate.net This allows for the prediction of the final microstructure from the molecular level upwards.

Table 4: Applications of Monte Carlo Simulations in EVA Research

Simulation Type Application Predicted Properties
Kinetic Monte Carlo (kMC) Radical copolymerization of ethylene and vinyl acetate Polymerization kinetics, molecular weight and distribution, copolymer composition, sequence length distribution.
kMC with ab initio data Pulsed laser polymerization of vinyl acetate Propagation kinetics, influence of mid-chain radicals and backbiting reactions.

| Combined kMC and MD | Formation of 3D polymer networks | Spatiotemporal prediction of interactions between building blocks, final network microstructure. researchgate.net |

Coarse-Grained Models for Mesoscopic and Macroscopic Behavior Prediction

To understand the behavior of ethylene-vinyl acetate (EVA) copolymers on larger length and time scales, fully atomistic simulations can be computationally prohibitive. Coarse-grained (CG) modeling addresses this challenge by reducing the number of degrees of freedom in the system. In this approach, groups of atoms are represented as single "superatoms" or "beads," which drastically decreases the computational cost and allows for the simulation of mesoscopic and macroscopic phenomena. nih.govnih.govrsc.org

The development of a CG model for EVA involves a systematic procedure to map the detailed atomistic representation to a simplified one. nih.gov For vinyl polymers like EVA, a common strategy is to represent the monomer units—ethylene and vinyl acetate—as distinct beads. The interactions between these beads are described by an effective force field, which includes terms for bonds, angles, and non-bonded interactions. These parameters are carefully calibrated to reproduce specific properties of the underlying atomistic model or experimental data, such as structural conformations and bulk density. nih.govutk.edu

Once developed, these CG models are powerful tools for predicting a range of properties that are inaccessible to finer-scale simulations:

Morphology and Phase Behavior: CG simulations can effectively predict the phase behavior of EVA copolymers, including the formation of crystalline polyethylene (B3416737) domains within the amorphous matrix and the distribution of vinyl acetate groups. This is crucial for understanding how copolymer composition affects material transparency and mechanical properties.

Thermomechanical Properties: By simulating larger systems over longer timescales, CG models can predict mechanical responses like stress-strain behavior, viscoelasticity, and the glass transition temperature. This is particularly useful for designing EVA foams, where the macroscopic cushioning and energy absorption characteristics are of interest. mdpi.commdpi.com

Interfacial Phenomena: The interaction of EVA with other materials, such as fillers or substrates, can be efficiently studied. For instance, the dispersion of nanofillers within the EVA matrix and the resulting impact on material properties can be simulated to guide the development of advanced composites.

The table below summarizes typical mapping schemes and predictable properties in coarse-grained simulations of copolymers like EVA.

Coarse-Graining Level Typical Bead Representation Predicted Mesoscopic/Macroscopic Properties Key Advantage
Monomer-LevelOne bead per ethylene monomer; one bead per vinyl acetate monomerPhase separation, polymer morphology, glass transition temperature, melt viscosityBalances chemical specificity with computational efficiency
Multi-Monomer Level3-5 monomer units per beadLarge-scale chain dynamics, entanglement behavior, viscoelastic propertiesAbility to simulate very high molecular weight polymers and their melts
Supramolecular LevelEntire polymer chain as a soft colloidSelf-assembly in solution, interaction with surfaces, thin-film formationAccesses macroscopic timescales relevant to processing and assembly

By simplifying the molecular representation, coarse-grained models serve as an indispensable bridge between atomistic detail and the macroscopic performance of EVA materials. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for EVA Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or mechanical properties. researchgate.netnih.gov For a copolymer system like EVA, QSPR models can predict key material properties based on descriptors that quantify its structural attributes, such as the vinyl acetate (VA) content and molecular weight distribution. kinampark.com These predictive models are invaluable for accelerating material design and optimizing quality control in industrial production by reducing the need for time-consuming and expensive experimental testing. researchgate.net

A typical QSPR workflow involves several key steps:

Data Compilation: A dataset is assembled containing various EVA grades with known structural features and experimentally measured properties.

Descriptor Calculation: Numerical values, or "descriptors," that represent the molecular structure are calculated. For EVA, these can range from simple compositional data (e.g., wt% VA) to more complex topological or quantum-chemical descriptors. In some cases, spectroscopic data (e.g., from Near-Infrared spectroscopy) can be used as descriptors. researchgate.net

Model Development: Statistical or machine learning techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the target property. researchgate.netconicet.gov.ar

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its accuracy and robustness. plos.org

Research has demonstrated the successful application of QSPR-like models for predicting critical quality parameters of EVA pellets. For instance, chemometric models based on Near-Infrared (NIR) spectroscopy have been developed to determine both the Melt Flow Rate (MFR) and Vinyl Acetate Content (VAC). researchgate.net These models use regions of the NIR spectrum as descriptors to correlate with the reference values obtained from standard laboratory methods.

The following table presents representative data from a study on developing predictive models for EVA properties, highlighting the model's performance. researchgate.net

Property Modeling Technique Key Descriptors (Spectral Regions) Coefficient of Determination in Prediction (R²P) Root Mean Square Error of Prediction (RMSEP)
Vinyl Acetate Content (VAC)Partial Least Squares (PLS)NIR spectral data> 0.95< 0.2 wt%
Melt Flow Rate (MFR)Partial Least Squares (PLS)NIR spectral data with angle transform> 0.90< 0.5 g/10 min

These results indicate that QSPR and related chemometric approaches can provide highly accurate and reliable predictions of essential EVA properties. By leveraging these models, manufacturers can implement real-time process monitoring and quality assurance, leading to more consistent and tailored material production.

Multi-Scale Modeling Approaches for Integrated Material Design

The properties of EVA copolymers are governed by phenomena occurring across a vast range of length and time scales, from the electronic structure of individual monomers to the bulk mechanical behavior of a finished product. dierk-raabe.com Multi-scale modeling provides a comprehensive framework to connect these scales, enabling an integrated and predictive approach to material design. mdpi.comvtt.fi This hierarchical strategy involves passing information systematically from finer, more fundamental simulations to coarser, more phenomenological models. utk.edutaylorfrancis.com

An integrated multi-scale workflow for designing EVA-based materials can be conceptualized as a four-stage process: researchgate.net

Quantum Mechanical (QM) Scale: At the most fundamental level, ab initio methods like Density Functional Theory (DFT) are used. These calculations can determine the electronic structure, bond energies, and partial charges of the ethylene and vinyl acetate monomers. This information is critical for developing accurate force fields used in the next scale up.

Atomistic (Molecular Dynamics) Scale: Using the force fields parameterized from QM calculations, Molecular Dynamics (MD) simulations are performed on systems containing multiple polymer chains. These simulations provide detailed insights into local polymer dynamics, chain conformation, and interactions between chains. They can accurately predict properties like density, cohesive energy, and the glass transition temperature for different VA contents.

Mesoscopic (Coarse-Grained) Scale: As described in Section 5.4, information from atomistic simulations is used to build computationally efficient coarse-grained models. These models can simulate much larger systems (millions of atoms) for longer durations (microseconds or longer). This scale is ideal for predicting the evolution of morphology, such as the degree of crystallinity, the formation of lamellar structures, and the response of the material under deformation, which are crucial for understanding mechanical properties like toughness and flexibility. mdpi.com

Macroscopic (Continuum) Scale: The bulk material properties calculated from the mesoscopic models (e.g., elastic modulus, yield strength, thermal conductivity) are fed into continuum-level models, such as Finite Element Analysis (FEA). FEA can then be used to simulate the performance of a complete component under real-world conditions, such as the impact absorption of a shoe sole or the long-term durability of a photovoltaic encapsulant. mdpi.com

The table below illustrates the flow of information and the distinct objectives at each level of the multi-scale modeling hierarchy for EVA.

Modeling Scale Simulation Method Typical Inputs Calculated Properties / Outputs Information Passed to Next Scale
QuantumDensity Functional Theory (DFT)Atomic composition and coordinatesBond energies, partial charges, reaction barriersParameters for atomistic force fields
AtomisticMolecular Dynamics (MD)Force field parameters, temperature, pressureDensity, cohesive energy, local chain dynamics, TgStructural distributions, potential of mean force
MesoscopicCoarse-Grained MD, Dissipative Particle DynamicsCoarse-grained potentialsMorphology, crystallinity, stress-strain curves, viscoelasticityBulk mechanical and thermal properties
ContinuumFinite Element Analysis (FEA)Bulk material properties, component geometry, boundary conditionsComponent stress/strain, deformation, fatigue life, impact responsePredicted performance of the final product

This integrated approach allows for a "digital design" of materials, where the effect of changing the VA content or copolymer architecture can be predicted computationally before any material is synthesized, significantly accelerating the innovation cycle for new and improved EVA applications. mdpi.comvtt.fi

Chemical Modification and Functionalization Strategies

Graft Copolymerization onto EVA Backbone

Graft copolymerization involves the chemical attachment of monomer or polymer side chains onto the main EVA polymer backbone. This technique is highly effective for modifying the physical and chemical properties of EVA, creating materials with combined characteristics of both the backbone and the grafted chains.

Free-radical grafting is a common method used to modify EVA. The process is initiated by creating radical sites on the EVA backbone, which then serve as active centers for the polymerization of a chosen monomer. researchgate.net The presence of acetate (B1210297) groups along the EVA backbone provides more branching points, making the grafting efficiency on EVA approximately 30 wt % greater than on polyethylene (B3416737) under similar reaction conditions. acs.org

The general mechanism for free-radical polymerization proceeds through initiation, propagation, and termination steps. researchgate.net In the context of grafting onto EVA, initiation can occur when a free-radical initiator, such as dicumyl peroxide (DCP) or azobis(isobutyronitrile) (AIBN), abstracts a hydrogen atom from the EVA chain. acs.orgresearchgate.net This creates a macro-radical on the EVA backbone. The monomer present in the system then adds to this macro-radical, initiating the growth of a grafted side chain. kpi.ua

The efficiency of the grafting process is influenced by several factors, including the concentrations of the monomer, initiator, and the EVA backbone polymer. researchgate.net For example, in the synthesis of poly(ethylene-co-vinyl acetate-g-methyl methacrylate) (EVA-g-PMMA), higher conversions of the grafted polymer were achieved by increasing the ratio of mercapto-modified EVA (the chain transfer agent) to the AIBN initiator. acs.org However, using AIBN as an initiator for monomers like styrene (B11656) or methyl methacrylate (B99206) can sometimes result in low conversion and grafting efficiency. acs.org The choice of initiator and other reactants is therefore critical. A kinetic analysis can reveal different expressions for grafting efficiency depending on the specific initiation and chain termination mechanisms (e.g., recombination or disproportionation). researchgate.net

Table 1: Factors Influencing Radical Grafting Efficiency onto EVA

Factor Effect on Grafting Efficiency Research Finding
Initiator Type Varies significantly. Benzoyl peroxide (BP) can be more efficient than azobis(isobutyronitrile) (AIBN) for certain monomers. researchgate.net AIBN has been shown to yield low conversion and grafting efficiency for styrene and methyl methacrylate grafting onto EVA. acs.org
Reactant Ratios The ratio of initiator to chain transfer agent or monomer is critical for controlling conversion and molecular weight distribution. researchgate.netacs.org Increasing the [SH]/[AIBN] ratio led to higher conversions of grafted poly(methyl methacrylate) (PMMA) on mercapto-modified EVA. acs.org
Backbone Structure The presence of vinyl acetate groups in EVA provides more active sites for grafting compared to polyethylene. acs.org Grafting efficiency on EVA is about 30 wt% higher than on polyethylene under the same conditions. acs.org
Monomer Type The electronic nature of the monomer (electron-rich vs. electron-poor) influences the favored grafting mechanism. kpi.ua Electron-poor olefin monomers favor the "grafting from" mechanism on oxidizable substrates. kpi.ua

Surface grafting modifies only the surface of the EVA material, preserving its bulk properties while enhancing surface characteristics like adhesion, wettability, and biocompatibility. This is particularly useful in applications requiring strong bonding between EVA and other materials, such as in photovoltaic (PV) modules. researchgate.net

UV-induced graft polymerization is a promising approach due to its fast reaction rate, low processing cost, and simple equipment. researchgate.net This method can be used to graft copolymers like acrylic acid-butyl acrylate (B77674) (PAA-BA) or butyl acrylate-trimethylolpropane triacrylate (PBA-TMPTA) onto a surface to bond with EVA. researchgate.net A significant improvement in adhesive strength can be achieved when the grafted layer contains reactive groups, such as unreacted double bonds from PBA-TMPTA. During the lamination process, peroxide additives in the EVA decompose, and the resulting EVA chain radicals can react with these double bonds, forming strong covalent bonds across the interface. researchgate.net This demonstrates that chemical bonding, rather than just physical interaction, is the primary driver for the enhanced interfacial adhesion. researchgate.net

Other surface modification techniques include chemical-induced, plasma-induced, and irradiation-induced grafting. nih.gov These "grafting-from" techniques initiate polymerization from active sites on the substrate surface, allowing for the growth of a high-density polymer layer. nih.gov Such methods are effective for tethering hydrophilic polymer chains to a surface, which can enhance hydrophilicity and anti-fouling resistance. nih.gov

Crosslinking Reactions and Network Formation

Crosslinking transforms thermoplastic EVA into a thermoset material by forming a three-dimensional molecular network. This process significantly improves the material's heat resistance, cohesive strength, mechanical properties, and solvent resistance. mdpi.compergan.com The crosslinked network structure restricts polymer chain mobility, enhancing performance at elevated temperatures.

Organic peroxides, such as dicumyl peroxide (DCP), are commonly used as curing agents to initiate the crosslinking of EVA. researchgate.netgrassezur.de The process begins when the peroxide decomposes under heat, generating highly reactive free radicals. researchgate.net These radicals then abstract hydrogen atoms from the EVA polymer chains, primarily from the tertiary carbon of the acetate group, creating EVA macro-radicals. researchgate.net The crosslinking network is formed when these EVA macro-radicals combine with each other. researchgate.net

The kinetics of this process can be studied using methods like Differential Scanning Calorimetry (DSC). researchgate.netgrassezur.de Non-isothermal DSC analysis shows that the crosslinking reaction typically occurs in a temperature range of 130 to 180°C. grassezur.de The activation energy for the crosslinking of EVA initiated by DCP has been found to be in the range of 87-105 kJ/mol, depending on the degree of conversion and the peroxide content. researchgate.net The kinetic mechanism also changes as the reaction progresses; it follows homogeneous, rate-controlled kinetics at low conversion levels (α < 0.5) and shifts to a heterogeneous, diffusion-controlled reaction at higher conversion levels (α > 0.5). researchgate.net

The choice of peroxide affects the crosslinking reaction. Peroxides with a single peroxy group, like tert-butyl peroxide, have been found to be more effective in the melt reactive crosslinking of EVA than those with two peroxy groups. researchgate.net The addition of a crosslinking agent generally enhances the mechanical properties of EVA but lowers its melt flow ability. researchgate.net

Table 2: Kinetic Parameters for Peroxide-Initiated Crosslinking of EVA

Parameter Value/Observation Method of Determination
Activation Energy (E) 87–105 kJ/mol Isoconversional integral method using non-isothermal DSC data. researchgate.net
Reaction Temperature 130–180 °C DSC analysis. grassezur.de
Kinetic Mechanism Changes with conversion: rate-controlled (Fₙ mechanisms) at α < 0.5; diffusion-controlled (Dₙ mechanisms) at α > 0.5. researchgate.net Criado method using master plots of theoretical kinetic models. researchgate.net
Effect of Peroxide Type Peroxides with one peroxy group (e.g., perbutyl peroxide) are more effective than those with two. researchgate.net Study of reactive crosslinking reaction and physical properties. researchgate.net

Crosslinking of EVA can also be induced by ionizing radiation, such as electron beams or gamma rays, often without the need for a chemical crosslinking agent. nih.govichtj.waw.pl This process involves the formation of reactive species (free radicals, ions) that lead to the creation of a three-dimensional polymer network. ichtj.waw.pl The extent of crosslinking versus chain scission (degradation) depends on the polymer structure and irradiation conditions. ichtj.waw.plresearchgate.net EVA has a higher capability for crosslinking compared to polyethylene due to its lower crystallinity and the creation of more active radicals upon irradiation. researchgate.net

The effects of radiation on EVA are dose-dependent. Generally, as the irradiation dose increases, the gel content (a measure of the crosslinked, insoluble fraction) also increases. iaea.orgresearchgate.net This formation of a crosslinked network enhances thermal and mechanical properties. For instance, in HDPE/EVA/PU blends, radiation crosslinking at a dose of 100 kGy resulted in thermal stability that was approximately four times better than non-crosslinked HDPE, while maintaining good elongation. nih.gov Similarly, for LDPE/EVA blends, increasing the irradiation dose and the amount of a sensitizer (B1316253) like trimethylolpropane (B17298) trimethacrylate (TMPTMA) led to a higher gel content and improved tensile strength up to a certain dose (50 kGy). iaea.org However, at very high doses, degradation can become more prominent, potentially leading to a deterioration of properties. iaea.orgresearchgate.net

Table 3: Effects of Radiation Dose on EVA and its Blends

Property Effect of Increasing Radiation Dose Specific Example
Gel Content Increases For LDPE/EVA (30/70) blends, gel content increased with dose, indicating network formation. iaea.org For HDPE/EVA blends, gel fraction increased from 55% at 50 kGy to 66% at 100 kGy. nih.gov
Tensile Strength Generally increases up to an optimal dose, then may decrease For LDPE/EVA blends, tensile strength increased up to 50 kGy. iaea.org For ENR-50/EVA blends, tensile strength increased with irradiation. researchgate.net
Elongation at Break Varies; can decrease for pure EVA but be maintained in blends For pure EVA, elongation at break was reduced. For ENR-50/EVA blends, it increased. researchgate.net For HDPE/EVA/PU blends, elongation was >3 times better than for pure crosslinked HDPE at 100 kGy. nih.gov
Thermal Stability Improves Crosslinked HDPE/EVA/PU blends showed ~4 times better thermal stability at 180°C compared to non-crosslinked HDPE. nih.gov

A significant challenge with crosslinked EVA is its inability to be reprocessed or recycled due to its permanent thermoset network. semanticscholar.org A novel strategy to address this is vitrimerization, which converts the permanently crosslinked network into a dynamic, covalent adaptable network. rsc.orgresearchgate.net Vitrimers are a class of polymers that combine the properties of thermoplastics (reprocessability) and thermosets (robust performance). rsc.orgtechnion.ac.il

The vitrimerization of crosslinked EVA has been successfully demonstrated through a mechanochemical approach. semanticscholar.orgresearchgate.net This process involves cryomilling the crosslinked EVA with a catalyst, such as zinc acetate, which facilitates a dynamic transesterification reaction among the ester groups in the vinyl acetate units. semanticscholar.orgresearchgate.net The presence of a hydroxyl group feedstock, like poly(vinyl alcohol), can further promote this dynamic exchange reaction. researchgate.netrsc.org This process installs dynamic covalent bonds into the network, allowing it to be reprocessed via methods like extrusion and compression molding at elevated temperatures without the need for additional catalyst. researchgate.netrsc.org This technology offers an effective and environmentally friendly method for upcycling waste thermoset EVA plastics, including those from products like shoe midsoles and solar cell encapsulates. semanticscholar.orgrsc.org

The kinetics of the crosslink exchange and the properties of the resulting vitrimer can be controlled by the selection of the catalyst. rsc.org The efficiency of the dynamic exchange depends not only on the activation energy for the transesterification reaction but also on the catalyst's physical properties, such as its molecular size and stability at processing temperatures. rsc.orgtechnion.ac.il

Saponification and Hydrolysis of Vinyl Acetate Units to Vinyl Alcohol

The conversion of the acetate groups in ethene;ethenyl acetate copolymers into hydroxyl groups is a critical modification process known as saponification or hydrolysis. This reaction transforms the thermoplastic this compound into a more hydrophilic and reactive polymer, often referred to as ethylene-vinyl alcohol (EVOH) copolymer. The extent of this conversion, known as the degree of saponification (DS) or degree of hydrolysis, plays a pivotal role in determining the final properties of the polymer.

The hydrolysis of polyvinyl acetate (PVAc) to polyvinyl alcohol (PVA) can be catalyzed by either acids or bases. hanrimwon.com Base-catalyzed hydrolysis is generally faster and more economical. hanrimwon.com However, controlling the ratio of vinyl acetate to vinyl alcohol can be challenging under basic conditions. hanrimwon.com Acid-catalyzed hydrolysis, while slower, allows for more precise control over this ratio. hanrimwon.com

The reaction conditions, including temperature, reaction time, and the type and concentration of the catalyst, significantly influence the degree of saponification. Research has shown a direct correlation between reaction temperature and time with the degree of hydrolysis; increasing either generally leads to a higher degree of conversion. usm.my For instance, in a heterogeneous saponification of a polyvinyl acetate film, the degree of saponification increased from 0% at 24 hours to 97.6% after 96 hours at 50°C under specific alkaline conditions. nih.gov

A study on the hydrolysis of polyvinyl acetate in the presence of sodium hydroxide (B78521) as an alkali catalyst demonstrated that both temperature and reaction time are directly proportional to the degree of hydrolysis. usm.my In contrast, acid-catalyzed hydrolysis under the same conditions resulted in a lower degree of hydrolysis, highlighting the higher efficiency of alkali catalysts. usm.my

The following interactive data table summarizes the effect of saponification time on the degree of saponification of a polyvinyl acetate film under specific laboratory conditions.

Data derived from a study on the heterogeneous saponification of polyvinyl acetate film. nih.gov

Functionalization via Reaction with Pendant Groups and Polymer Side Chains

The pendant acetate groups in this compound copolymers, and the hydroxyl groups in their saponified counterparts, serve as reactive sites for a wide array of functionalization reactions. These reactions allow for the introduction of new chemical moieties onto the polymer backbone, thereby tailoring its properties for specific and advanced applications.

One common strategy is the grafting of functional monomers onto the this compound backbone. For example, maleic anhydride (B1165640) can be melt-grafted onto ethylene-vinyl acetate (EVA) in the presence of a peroxide initiator. researchgate.net The degree of grafting is influenced by the concentration of the monomer and the initiator. researchgate.net Research has shown that increasing the concentration of maleic anhydride can increase the grafting degree, but higher peroxide concentrations can lead to side reactions like crosslinking. researchgate.net The addition of a comonomer like styrene can significantly enhance the reactivity of maleic anhydride, leading to a higher degree of grafting. springerprofessional.de

Another approach involves the modification of the side chains to alter the polymer's performance in specific environments. For instance, this compound copolymers have been modified to act as pour point depressants for crude oil. acs.org This is achieved through a novel "alcoholysis-acyl substitution" reaction route, where the acetate groups are first converted to hydroxyl groups (alcoholysis) and then reacted with various acyl chlorides to introduce different alkyl side chains. acs.org The length of these grafted alkyl side chains has a significant impact on the performance of the modified polymer as a pour point depressant. acs.org

Furthermore, the surface of this compound can be functionalized to impart specific properties, such as antimicrobial activity. In one study, EVA was coated with chlorhexidine (B1668724) hexametaphosphate nanoparticles, which act as a slow-release device for the antimicrobial agent. nih.gov This type of surface functionalization is particularly relevant for biomedical applications where preventing bacterial colonization is crucial. nih.gov

The pendant groups also allow for the creation of composite materials with enhanced properties. For example, dual-functionalized dolomite (B100054) nanoparticles, consisting of both polar and non-polar characteristics, have been used as nanofillers to reinforce this compound copolymers. mdpi.com The non-polar nanoparticles interact with the ethylene (B1197577) segments, while the polar nanoparticles interact with the vinyl acetate groups, leading to improved tensile strength and thermal stability. mdpi.com

Degradation Mechanisms and Stability Studies Environmental and Material Durability Focus

Thermal Degradation Pathways and Kinetics

The thermal degradation of EVA is a multi-stage process, with the stability being significantly influenced by the vinyl acetate (B1210297) (VA) content. Generally, the process initiates with the loss of acetic acid, followed by the degradation of the remaining polymer backbone.

The primary thermal degradation pathway for EVA is a two-stage process. The first and most significant event, occurring at temperatures between 300 and 400°C, is the elimination of acetic acid from the vinyl acetate units, a process known as deacetylation. researchgate.netresearchgate.net This reaction strips the acetate side groups from the polymer backbone, resulting in the formation of a highly unsaturated polyene structure (a polymer chain with multiple carbon-carbon double bonds). researchgate.netmarquette.edu

The mechanism involves the formation of a six-membered ring transition state, leading to the release of acetic acid and the introduction of a double bond in the polymer chain. In copolymers with a high concentration of vinyl acetate, such as poly(vinyl acetate) (PVAc), this deacetylation process is known to be autocatalytic, where the evolved acetic acid can catalyze further degradation. researchgate.netcore.ac.uk However, as ethylene (B1197577) units are incorporated into the polymer backbone, this autocatalytic effect diminishes and eventually disappears. researchgate.netcore.ac.uk The second stage of thermal degradation, occurring at higher temperatures (typically between 400 and 500°C), involves the breakdown of the unstable polyene backbone through chain scission reactions. researchgate.netmarquette.edu

Temperature is a critical factor governing the rate of EVA thermal degradation. The onset of thermal degradation for unmodified EVA, defined as the temperature at which 10% mass loss occurs, is approximately 351°C. marquette.edu Significant thermal degradation occurs in the range of 250°C to 350°C. edgebandingmanufacturer.com The maximum rate of mass loss for the primary deacetylation step occurs at a higher temperature. For example, one study noted a maximum mass loss rate at 456°C. marquette.edu The temperature of maximum deacetylation increases with a faster heating rate. akjournals.com

The surrounding atmosphere profoundly impacts the degradation pathway and kinetics. In an inert (non-oxidative) atmosphere, the degradation proceeds via the deacetylation and subsequent chain scission of the polyene backbone, which are endothermic processes. researchgate.net In contrast, in an oxidative environment (i.e., in the presence of air), the degradation is more complex and proceeds at an accelerated rate. researchgate.net The process involves large exothermal effects at each degradation step, indicating the occurrence of additional oxidation reactions during deacetylation and a significant reorganization of the polyene into an aromatized char structure, which is subsequently oxidized to carbon dioxide at temperatures above 500°C. researchgate.netcore.ac.uk

Table 1: Thermal Degradation Onset Temperatures for EVA

Material Onset of Thermal Degradation (T10) Temperature of Maximum Mass Loss (Tmax) Atmosphere
Unmodified EVA 351°C 456°C Nitrogen
EVA (general range) 250°C - 350°C - Not specified
EVA (onset of deacetylation) ~300°C - Inert/Oxidative

Photo-Oxidative Degradation Mechanisms and Photostability

Exposure to ultraviolet (UV) radiation in the presence of oxygen initiates photo-oxidative degradation in EVA, a primary concern for outdoor applications. This process is more detrimental than thermal degradation alone. nrel.gov The initial photochemical reactions are often centered on the vulnerable vinyl acetate units. researchgate.net

The absorption of UV photons can lead to the formation of radicals within the polymer. These radicals react with oxygen to form hydroperoxides, which are unstable and can decompose, leading to chain scission and the formation of various degradation products, including ketones and lactones. researchgate.netresearchgate.net Norrish type I and II reactions can also occur, resulting in decomposition with chain scissions and the formation of volatile products. researchgate.net This degradation leads to a deterioration of mechanical properties and can cause discoloration (yellowing or browning) of the material due to the formation of chromophoric polyenic structures. nrel.govresearchgate.net The photostability of EVA is higher than that of some other polymers like polyethylene (B3416737) and polypropylene. researchgate.net

Hydrolytic Degradation and Moisture Effects

EVA is susceptible to hydrolytic degradation, particularly in humid environments and at elevated temperatures. nottingham.ac.uknih.gov Moisture ingress into the polymer matrix can lead to the hydrolysis of the ester groups in the vinyl acetate units. nih.gov This reaction produces acetic acid and a vinyl alcohol unit within the polymer chain.

Environmental Degradation Studies: Mechanistic Aspects

In natural environments, EVA is exposed to a combination of thermal, photo-oxidative, and hydrolytic stressors. When exposed to atmospheric water and UV radiation, EVA can decompose and release acetic acid. marketdataforecast.com This can lower the pH of the surrounding environment and potentially increase the corrosion rates of embedded or nearby materials. marketdataforecast.com The degradation in soil or water would proceed through a combination of the mechanisms described above, with the rate and dominant pathway being dependent on the specific conditions of temperature, moisture, UV exposure, and microbial activity. The primary mechanistic steps would involve photo-oxidation at the surface, hydrolysis of the ester linkages, and eventual breakdown of the polymer backbone.

Polymer Blends, Composites, and Nanocomposites: Design and Interfacial Phenomena

Miscibility and Phase Behavior in EVA Polymer Blends

The miscibility of polymers in a blend determines the final morphology and, consequently, the material's properties. fiveable.me Miscible blends form a single, homogeneous phase, while immiscible blends separate into distinct phases. fiveable.me The miscibility of EVA with other polymers is significantly influenced by the vinyl acetate (B1210297) (VA) content, which dictates its polarity.

Research into blends of polyhydroxybutyrate (PHB) and EVA with varying VA content has shown that complete miscibility across all compositions is achieved with a high VA content (91 m%). researchgate.net In contrast, blends with VA content ranging from 40 to 70 m% are immiscible, as indicated by the presence of separate glass transition temperatures for each component. researchgate.net Partial miscibility was inferred for a PHB/EVA blend with 80 m% VA content based on the strong dependence of the crystallization half-time on the blend composition. researchgate.net

Several factors influence the miscibility and phase behavior of polymer blends, including molecular weight and temperature. fiveable.me Generally, higher molecular weights decrease miscibility due to a reduction in the entropy of mixing. fiveable.me Many polymer blends also exhibit either an upper or lower critical solution temperature, defining the temperature range of their miscibility. fiveable.me

Compatibilization Strategies and Interfacial Tension Reduction

For immiscible polymer blends, compatibilization strategies are employed to improve the interfacial properties and stabilize the morphology. uobabylon.edu.iq These strategies aim to reduce the interfacial tension between the polymer phases, thereby promoting finer dispersion and better adhesion. uobabylon.edu.iq

One common approach is the addition of a compatibilizer, such as a block or graft copolymer, that can interact with both phases of the blend. uobabylon.edu.iqnih.gov These copolymers accumulate at the interface, acting as a bridge between the two immiscible polymers and reducing interfacial tension. uobabylon.edu.iq Reactive compatibilization is another effective strategy where a functional group on a compatibilizer reacts with one of the polymers in the blend, creating covalent bonds across the interface. nih.gov

In a study involving polypropylene (PP) and EVA blends, a saponification reaction was used to introduce hydroxyl groups onto the EVA chains, thereby altering the interfacial tension between the PP and EVA phases. nih.gov The results indicated that a greater interfacial tension led to a more pronounced gradient in the morphology of the blend. nih.gov The addition of block copolymers to immiscible polymer blends has been shown to decrease interfacial tension, with the effect being dependent on the molecular weight and concentration of the added copolymer. acs.org

Table 1: Compatibilization Strategies for Polymer Blends

Strategy Description Mechanism
Addition of Premade Copolymers Incorporating block or graft copolymers into the blend. Copolymers locate at the interface, with segments miscible in each phase, reducing interfacial tension and improving adhesion. uobabylon.edu.iq
Reactive Compatibilization Introducing a reactive polymer that forms copolymers in-situ during blending. Chemical reactions at the interface create covalent or ionic bonds between the blend components. nih.gov
Addition of a Co-solvent Using a solvent in which both immiscible polymers are soluble. Facilitates molecular mixing, which can be preserved upon solvent removal. uobabylon.edu.iq
High Stress Shearing Applying high mechanical stress during processing. Can lead to mechanical interlocking of the polymer phases. uobabylon.edu.iq
Modification of Polymer Chains Introducing interacting groups (e.g., through ionic interactions or hydrogen bonds). Enhances intermolecular forces between the different polymer chains. uobabylon.edu.iq

Polymer Composites with Macro- and Micro-Fillers

The incorporation of fillers into an EVA matrix can significantly enhance its mechanical, thermal, and other physical properties. The effectiveness of this reinforcement depends on factors such as the filler's size, shape, surface characteristics, and its dispersion and adhesion within the polymer matrix. russoindustrial.ru

Filler Dispersion and Distribution within EVA Matrix

Achieving a uniform dispersion and distribution of fillers within the EVA matrix is crucial for obtaining consistent and improved composite properties. researchgate.netquora.com Dispersion refers to the process of breaking down filler agglomerates into smaller particles, while distribution describes the spatial arrangement of these particles throughout the matrix. russoindustrial.ruresearchgate.net

The process of mixing, typically involving mechanical shear, is responsible for the dispersion of fillers. russoindustrial.ru However, factors such as the cohesivity of filler agglomerates, the surface activity of the filler, and the chemical interactions between the polymer and filler can affect the efficiency of this process. russoindustrial.ru In a study on EVA composites modified with inorganic magnetic Fe3O4 nanoparticles, it was found that coating the particles with polyvinyl acetate (PVAc) led to better dispersion within the EVA matrix. rsc.org Similarly, research on EVA composites with tungsten nanoparticles showed that at lower concentrations (30 wt%), the filler was homogeneously dispersed, but at higher loadings, agglomeration occurred. ekb.eg

The distinction between dispersion and distribution is important; it is possible to have good distribution but poor dispersion (i.e., well-separated agglomerates) or good dispersion but poor distribution (i.e., finely divided particles concentrated in one area). researchgate.net The ideal scenario for most applications is a homogeneous distribution of well-dispersed primary filler particles. researchgate.net

Interfacial Adhesion and Load Transfer Mechanisms

The strength of the interface between the filler and the EVA matrix is critical for the effective transfer of stress from the polymer to the reinforcing filler, which is the primary mechanism of reinforcement in composites. wgtn.ac.nznih.gov Strong interfacial adhesion ensures that the load is efficiently transferred, leading to improved mechanical properties such as tensile strength and modulus. nih.gov

In composites with poor interfacial adhesion, debonding at the filler-matrix interface can occur under stress, leading to premature failure. nih.gov The nature of the interface can be modified to improve adhesion. For instance, in the case of Fe3O4 particle-modified EVA hot melt adhesives, coating the particles with PVAc, which is thermodynamically compatible with EVA, significantly increased the peel strength. rsc.org This improvement was attributed to enhanced interfacial adhesion. rsc.org

The mechanisms of interfacial adhesion can involve physical interactions, such as van der Waals forces, and chemical bonding. bham.ac.uk Surface treatments of fillers are often employed to introduce functional groups that can chemically bond with the polymer matrix, thereby strengthening the interface. mdpi.com The mechanical performance of a fiber-polymer composite is largely determined by the strength of the interfacial adhesion. wgtn.ac.nz

Nanocomposites: Structure-Property Relationships at the Nanoscale

EVA nanocomposites, which incorporate fillers with at least one dimension in the nanometer range, exhibit unique properties due to the high surface area of the nanofillers and the extensive polymer-filler interface. The structure-property relationships in these materials are complex and depend on the nature of the nanofiller, its dispersion, and its interaction with the EVA matrix. mdpi.comaiche.org

The addition of nanofillers can significantly impact the mechanical, thermal, and barrier properties of EVA. mdpi.commatec-conferences.org For instance, the incorporation of dual-functionalized dolomite (B100054) nanoparticles has been shown to improve the performance of EVA copolymers. mdpi.com The ratio between the copolymer composition and the hybrid filler composition plays a vital role in enhancing the material's properties. mdpi.com The use of hybrid fillers, which are combinations of two or more different types of fillers, is a strategy to improve the interaction with both the non-polar polyethylene (B3416737) and polar polyvinyl acetate segments of the EVA copolymer. mdpi.com

Exfoliation and Intercalation Phenomena of Layered Silicates

Layered silicates, such as montmorillonite (MMT), are common nanofillers used in the preparation of EVA nanocomposites. The dispersion of these layered silicates within the polymer matrix can occur through two primary mechanisms: intercalation and exfoliation. uliege.beresearchgate.net

Exfoliation , on the other hand, involves the complete separation of the individual silicate layers and their uniform dispersion throughout the polymer matrix. uliege.bedifferencebetween.com This creates a nanocomposite with a much larger interfacial area compared to an intercalated structure, often leading to more significant property enhancements. differencebetween.com

The degree of exfoliation or intercalation depends on several factors, including the type of clay, the organic modifier used to treat the clay surface, the vinyl acetate content of the EVA, and the processing method. researchgate.net For instance, nanocomposites prepared with low filler content have shown excellent dispersion of layered silicates, resulting in a partially exfoliated structure. lu.se Melt intercalation, where the polymer is mixed with the layered silicate in the molten state, is a common method for preparing these nanocomposites. researchgate.net

Table 2: Comparison of Intercalation and Exfoliation in Layered Silicate Nanocomposites

Feature Intercalated Nanocomposite Exfoliated Nanocomposite
Structure Ordered, multilayered structure with alternating polymer and inorganic layers. uliege.bedifferencebetween.com Individual silicate layers are completely separated and dispersed in the polymer matrix. uliege.bedifferencebetween.com
Interlayer Spacing Increased compared to the pristine layered silicate. differencebetween.com The concept of interlayer spacing is no longer relevant as the layers are delaminated. differencebetween.com
Dispersion The stacked structure of the silicate is maintained. Homogeneous dispersion of individual layers.
Interfacial Area Moderate increase in polymer-filler interfacial area. Significant increase in polymer-filler interfacial area.
Preparation Can be achieved through methods like in-situ intercalative polymerization or melt intercalation. researchgate.net Often the desired outcome of nanocomposite processing, but can be challenging to achieve fully.

Influence of Nanofiller Type and Surface Functionalization

The integration of nanofillers into an Ethene;ethenyl acetate (EVA) copolymer matrix is a key strategy for enhancing its material properties. The efficacy of this enhancement is critically dependent on the type of nanofiller used and the nature of its surface chemistry. The inherent properties of the nanofiller, such as its geometry, size, and specific surface area, combined with its compatibility with the biphasic (polar and non-polar) EVA matrix, dictate the final characteristics of the nanocomposite.

Various types of nanofillers have been investigated for reinforcing EVA, including layered silicates (clays), metal oxides, carbon-based nanomaterials, and metallic powders. For instance, organo-modified montmorillonite (MMT), a type of layered silicate clay, has been shown to improve mechanical, thermal, and barrier properties in EVA nanocomposites. jetir.org The choice of a specific commercial organoclay can have a significant impact; studies have found that for PE/EVA copolymers, Cloisite 30B is a highly suitable nanofiller, leading to an increase in tensile strength by up to a third compared to the pure polymer matrix. sci-hub.st Similarly, the incorporation of nano-Al2O3 particles, with a size of about 20 nm, has been demonstrated to improve the ultimate tensile strength and fracture elongation of EVA composites. researchgate.net The addition of nano tungsten powder has also been shown to enhance the thermal stability of EVA composites, particularly at high loading levels. ekb.eg

Surface functionalization of these nanofillers is a crucial step to improve their dispersion within the polymer matrix and to enhance the interfacial adhesion between the filler and the EVA copolymer. mdpi.com Given that EVA consists of non-polar polyethylene (PE) and polar polyvinyl acetate (PVAc) segments, nanofillers often require tailored surface treatments to interact favorably with both phases. mdpi.comresearchgate.net

A notable strategy involves the use of dual-functionalized nanoparticles. For example, dual-functionalized dolomite nanoparticles (DF-DNPs), comprising both polar and non-polar components, have been used to reinforce PEVAc. mdpi.com This approach allows the different components of the nanofiller to interact with the respective polar (PVAc) and non-polar (PE) phases of the copolymer matrix, leading to a more homogeneous mixture and uniform stress transfer. mdpi.com This results in significant improvements in mechanical properties, such as a 46.8% increase in tensile strength and a 9.4% increase in elongation at break compared to the neat copolymer. mdpi.com

Another common and effective method of surface modification is silane grafting. researchgate.net Graphene oxide (GO), for instance, has been functionalized with silanes like γ-glycidoxypropyltrimethoxysilane (GPTMS) and γ-mercaptopropyltrimethoxysilane (MPTMS) before being incorporated into a polypropylene/EVA blend. researchgate.nettandfonline.com This surface treatment, especially when combined with compatibilizers (e.g., PP-g-NH2), leads to drastically improved thermal stability and enhanced tensile strength and stiffness. researchgate.nettandfonline.com The functionalization improves the interaction between the nanofiller and the polymer matrix, which is evident from attenuated total reflectance Fourier transform infrared (ATR-FTIR) and Raman spectroscopy measurements. researchgate.nettandfonline.com

The table below summarizes research findings on the influence of different nanofiller types and their surface functionalization on the properties of EVA-based nanocomposites.

Nanofiller TypeSurface FunctionalizationPolymer MatrixKey Research FindingsCitation
Dolomite Nanoparticles (DNPs)Dual-functionalized (polar and non-polar)Poly(ethylene-co-vinyl acetate) (PEVAc)Improved tensile strength (46.8% increase) and elongation at break (9.4% increase). Enhanced thermal characteristics and homogeneity of the nanocomposite. mdpi.com
Graphene Oxide (GO)Silane-functionalized (GPTMS) with PP-g-NH2 compatibilizerPolypropylene/EVADisplayed higher tensile strength and stiffness compared to other compatibilized nanocomposites. Drastic improvement in thermal stability. researchgate.nettandfonline.com
Organoclay (Cloisite 30B)Organically modified (quaternary ammonium (B1175870) salt)Polyethylene/EVATensile strength increased by up to one third compared to the pure polymer matrix. Found to be the most suitable among several tested commercial clays. sci-hub.st
Aluminum Oxide (Al2O3)None specifiedEthylene-vinyl acetate (EVA)With 0.5% Al2O3, ultimate tensile strength improved by 13.0%; with 1.0% Al2O3, fracture elongation increased by 13.3%. researchgate.net
Tungsten (W)None specifiedEthylene-vinyl acetate (EVA)EVA composites show higher thermal stability at high levels of tungsten loading (up to 70 wt%). ekb.eg

Advanced Characterization of Nanocomposite Morphology

Microscopy Techniques are fundamental for the direct visualization of nanocomposite morphology.

Scanning Electron Microscopy (SEM) is widely used to examine the fracture surfaces of nanocomposites. mdpi.com In EVA/tungsten composites, SEM images have shown that nano-tungsten particles can be well-dispersed and adhere strongly within the EVA matrix. ekb.eg For polypropylene/EVA/graphene oxide composites, SEM analysis has revealed that the addition of compatibilizers drastically reduces the domain size of the EVA particles, indicating improved miscibility. researchgate.nettandfonline.com

Field Emission Scanning Electron Microscopy (FESEM) , offering higher resolution, can confirm the homogeneous dispersion of nanoparticles. In EVA/Al2O3 nanocomposites, FESEM results indicated that Al2O3 nanoparticles of about 20 nm were homogeneously dispersed in the EVA matrix. researchgate.net

Transmission Electron Microscopy (TEM) provides even higher magnification, allowing for the visualization of the dispersion state of layered silicates, such as whether they are intercalated or exfoliated. sci-hub.stresearchgate.net In EVA/clay nanocomposites, TEM micrographs can distinguish between individual clay layers and larger agglomerated tactoids. researchgate.net

Scattering and Diffraction Techniques are employed to analyze the crystalline structure and interlayer spacing of nanofillers within the polymer.

X-ray Diffraction (XRD) or Wide-Angle X-ray Scattering (WAXS) is crucial for determining the interlayer spacing of layered silicate clays within the EVA matrix. nitk.ac.intandfonline.com An increase in the d-spacing (interlayer distance) compared to the pristine clay indicates that polymer chains have intercalated into the clay galleries. sci-hub.st The absence of diffraction peaks can suggest a higher degree of exfoliation, where the clay layers are fully separated and dispersed. researchgate.net XRD patterns have also been used to show the formation of intercalated-delaminated structures in EVA nanocomposites containing functionalized graphene oxide. researchgate.nettandfonline.com

Spectroscopic and Thermal Analysis Techniques provide information about the chemical interactions and thermal properties, which are indirectly related to morphology.

Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical interactions between the functionalized nanofiller and the EVA matrix. jetir.orgnitk.ac.in For example, ATR-FTIR can provide evidence for the successful grafting of silane molecules onto the surface of graphene oxide. researchgate.nettandfonline.com

Thermogravimetric Analysis (TGA) evaluates the thermal stability of the nanocomposites. ekb.egresearchgate.net An increase in the decomposition temperature of the nanocomposite compared to the neat polymer often indicates good dispersion of the nanofiller and strong interfacial interactions, which restrict the thermal motion of the polymer chains. researchgate.nettandfonline.com

Differential Scanning Calorimetry (DSC) is used to study the melting and crystallization behavior. researchgate.nettandfonline.com The addition of well-dispersed nanoparticles can act as nucleating agents, leading to an increase in the crystallization temperature and the degree of crystallinity of the polymer matrix. researchgate.nettandfonline.com

The table below summarizes the application of these advanced techniques in the characterization of EVA nanocomposite morphology.

Characterization TechniqueInformation ObtainedExample in EVA NanocompositesCitation
Scanning Electron Microscopy (SEM)Dispersion of fillers, fracture surface morphology, polymer blend domain size.Observed homogeneous dispersion of nano-tungsten particles and reduced EVA domain size in PP/EVA blends with compatibilizers. ekb.egresearchgate.nettandfonline.com
Transmission Electron Microscopy (TEM)Direct visualization of nanofiller dispersion, determination of intercalation/exfoliation of layered silicates.Used to examine the morphology of EVA/clay nanocomposites and evaluate the dispersion of commercial clay nanofillers. sci-hub.stresearchgate.net
X-ray Diffraction (XRD) / Wide-Angle X-ray Scattering (WAXS)Interlayer spacing of layered silicates, crystalline structure of polymer and filler.Confirmed the formation of intercalated-delaminated structures in EVA/graphene oxide and EVA/organoclay systems. researchgate.nettandfonline.comtandfonline.com
Fourier Transform Infrared Spectroscopy (FTIR)Chemical interactions between polymer matrix and functionalized nanofillers.Confirmed the presence of functional groups in EVA/MMT films and successful silane grafting on graphene oxide. jetir.orgresearchgate.nettandfonline.com
Thermogravimetric Analysis (TGA)Thermal stability of the nanocomposite.Showed drastic improvement in thermal stability for PP/EVA composites with functionalized graphene oxide and compatibilizers. researchgate.nettandfonline.com
Differential Scanning Calorimetry (DSC)Melting and crystallization temperatures, degree of crystallinity.Revealed an increase in polypropylene melting and crystallization temperatures upon addition of nanoparticles to PP/EVA blends. researchgate.nettandfonline.com

Advanced Material Science Applications and Engineering Paradigms Non Clinical/non Dosage

Role in Advanced Polymer Membranes for Separation Technologies

Ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymers are utilized in the fabrication of advanced polymer membranes for various separation technologies, primarily due to the selective permeability characteristics imparted by the vinyl acetate component. The polar carbonyl groups in the vinyl acetate segments of the copolymer exhibit strong interactions with polar molecules, such as carbon dioxide (CO2), enhancing the solubility of these gases in the membrane. This makes EVA-based membranes particularly suitable for CO2 separation from gas mixtures like biogas.

Research has shown that the gas separation properties of EVA membranes are influenced by the vinyl acetate content. For instance, an EVA membrane with a higher VA content (28 wt%) has demonstrated superior CO2/N2 and CO2/CH4 permeation selectivity compared to one with a lower VA content (18 wt%). researchgate.net This is attributed to the increased polarity of the membrane with higher VA content, which favors the transport of CO2. The primary mechanism governing gas permeation through EVA membranes is solubility, rather than diffusivity. researchgate.net

EVA is also employed in the development of mixed matrix membranes (MMMs), where inorganic fillers are incorporated into the polymer matrix to enhance separation performance. researchgate.netmdpi.com These hybrid membranes can offer improved mechanical strength, thermal stability, and separation efficiency. mdpi.com

Beyond gas separation, EVA membranes have been investigated for pervaporation processes, which involve the separation of liquid mixtures. For example, EVA membranes have shown preferential permeation for toluene (B28343) in a toluene/ethanol mixture. researchgate.net The performance of these membranes, in terms of both flux and selectivity, is dependent on factors such as the composition of the feed mixture and the operating temperature. researchgate.net

Table 1: Gas Permeation Properties of EVA Membranes

GasPermeability in EVA MembranesFactors Influencing Permeability
CO2 HighStrong interaction with polar carbonyl groups in vinyl acetate.
N2 Lower than CO2Weaker interaction with the membrane compared to CO2.
CH4 Lower than CO2Weaker interaction with the membrane compared to CO2.
O2 ModerateDependent on vinyl acetate content and membrane structure.

Encapsulation Materials for Photovoltaic Devices: Chemical Stability and Adhesion Mechanisms

Ethylene vinyl acetate is a critical material used for the encapsulation of photovoltaic (PV) cells, protecting them from environmental factors and ensuring their long-term performance and reliability. Its primary functions are to provide optical coupling, physical protection, and electrical isolation for the solar cells.

The chemical stability of EVA as an encapsulant is a crucial factor in the durability of PV modules. However, EVA is susceptible to degradation over the lifetime of a module through mechanisms such as deacetylation, β-scission, and hydrolytic depolymerization. Deacetylation involves the loss of acetic acid from the vinyl acetate units, which can be initiated by heat and UV radiation. This process can be followed by β-scission, which leads to chain scission of the polymer backbone, and hydrolytic depolymerization, which affects the adhesion at the interfaces within the module.

The adhesion of EVA to the glass front sheet and the backsheet of a PV module is essential for maintaining the structural integrity of the device. This adhesion is achieved through a lamination process where the EVA is heated and cured, forming chemical bonds with the adjacent layers. The adhesion mechanism often involves the use of a coupling agent, which has an organophilic group that can react with the EVA and an inorganic group that can react with the surface of the glass or other inorganic components.

Over time, the adhesive strength of EVA can degrade due to the aforementioned degradation mechanisms. The accumulation of degradation byproducts, such as acetic acid, can catalyze further degradation and lead to delamination of the encapsulant from the glass or the solar cells. The interface between the EVA and the glass has been observed to be a preferential site for delamination after prolonged exposure to environmental stressors.

Table 2: Key Properties of EVA for Photovoltaic Encapsulation

PropertySignificance in PV Encapsulation
High Optical Transmittance Allows maximum sunlight to reach the solar cells.
Good Adhesion Ensures structural integrity and prevents delamination.
Low Water Vapor Transmission Protects solar cells from moisture-induced corrosion.
Sufficient UV Stability Resists degradation from ultraviolet radiation.
Appropriate Mechanical Properties Provides cushioning and protection against mechanical stress.

Adhesives and Sealants: Molecular Interactions and Rheological Behavior

Ethylene vinyl acetate copolymers are a cornerstone of the hot-melt adhesive (HMA) industry due to their versatility, cost-effectiveness, and excellent adhesion to a wide range of substrates. dergipark.org.tr These adhesives are solid at room temperature and melt to a low-viscosity fluid upon heating, allowing for easy application. Upon cooling, they rapidly solidify to form a strong bond.

The performance of EVA-based adhesives is largely determined by the molecular interactions between the EVA copolymer, tackifying resins, waxes, and the substrate. The vinyl acetate groups in the EVA copolymer provide polarity, which enhances adhesion to polar surfaces. The ethylene segments contribute to the flexibility and toughness of the adhesive bond. Tackifiers are added to increase the tack and adhesion of the adhesive, while waxes are used to control the viscosity and open time.

The rheological behavior of EVA hot-melt adhesives is a critical aspect of their performance, influencing both their processing and end-use properties. The viscosity of the molten adhesive is a key parameter that affects its ability to wet the substrate and form a good bond. The melt viscosity of EVA blends generally decreases with increasing temperature. The viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), are also important for understanding the adhesive's behavior. These properties are influenced by factors such as the vinyl acetate content, molecular weight of the EVA, and the type and concentration of additives.

Dynamic mechanical analysis (DMA) is a common technique used to study the viscoelastic behavior of EVA-based adhesives. The loss tangent (tan δ), which is the ratio of the loss modulus to the storage modulus, provides information about the damping properties of the material. The rheological properties of these adhesives can be tailored by adjusting the formulation to meet the specific requirements of different applications, such as packaging, bookbinding, and woodworking.

Impact Modification and Toughening in Polymer Alloys and Composites

Ethylene vinyl acetate is widely used as an impact modifier to enhance the toughness and durability of various thermoplastic polymers, creating more resilient polymer alloys and composites. When blended with brittle polymers such as polyvinyl chloride (PVC) and acrylonitrile-butadiene-styrene (ABS), EVA can significantly improve their impact strength. dergipark.org.trgoogle.com

The toughening mechanism of EVA in these blends is attributed to its elastomeric nature. The dispersed EVA particles act as stress concentrators, initiating localized plastic deformation in the surrounding matrix material. This process, which can involve crazing and shear yielding, allows for the dissipation of impact energy, thereby preventing catastrophic failure of the material. The rubbery phase of the EVA can also bridge cracks, further hindering their propagation. dergipark.org.tr

The effectiveness of EVA as an impact modifier depends on several factors, including its concentration in the blend, the particle size and distribution of the EVA phase, and the interfacial adhesion between the EVA and the matrix polymer. A good dispersion of fine EVA particles and strong interfacial adhesion are generally required for optimal toughening.

In addition to improving impact resistance, the incorporation of EVA can also affect other properties of the polymer blend, such as the flexural strength and modulus. While there might be a slight decrease in these properties due to the addition of the softer EVA phase, the significant improvement in toughness often outweighs these effects for many applications. dergipark.org.tr EVA is also blended with other polymers like polyethylene (B3416737) to increase flexibility and softness, or with polystyrene to improve impact resistance. wastetrade.com

Role in Damping and Energy Absorption Systems: Viscoelastic Mechanisms

The inherent viscoelastic properties of ethylene vinyl acetate make it an excellent material for damping and energy absorption applications. revmaterialeplastice.ro Materials with good damping characteristics can effectively dissipate vibrational energy, reducing noise and unwanted motion in various systems. EVA, particularly in the form of foam, is widely used for this purpose in industries such as automotive, construction, and sporting goods. evafoam.cc

The damping capability of a polymer is related to its ability to convert mechanical energy into heat through molecular motion. This is quantified by the loss tangent (tan δ), which is the ratio of the loss modulus (representing the viscous response) to the storage modulus (representing the elastic response). A high loss tangent indicates a high degree of energy dissipation. The glass transition temperature (Tg) of a polymer is a critical factor, as the damping is most effective in the temperature range around the Tg. The glass transition zone of ethylene-vinyl acetate rubber (EVM), which has a high vinyl acetate content, is typically between -5°C and 30°C, making it suitable for many damping applications at ambient temperatures. scirp.org

The viscoelastic mechanism behind EVA's damping performance involves the movement of polymer chains in response to an applied stress. The polar ester side groups in the vinyl acetate units contribute to a high loss factor. scirp.org When subjected to vibration, the polymer chains undergo internal friction as they move past one another, leading to the dissipation of energy. Blending EVA with other polymers, such as polylactic acid (PLA), can be used to broaden the effective damping temperature range. scirp.org

EVA foam is particularly effective for energy absorption due to its closed-cell structure. flexipack.com When subjected to an impact, the gas within the cells is compressed, and the cell walls buckle and deform, absorbing a significant amount of energy. nih.gov This makes EVA foam an ideal material for protective padding, cushioning in footwear, and packaging for sensitive equipment. flexipack.comnih.gov The energy absorption characteristics of EVA foam are influenced by its density and the strain rate of the impact. nih.gov

Table 3: Damping and Energy Absorption Properties of EVA

PropertyViscoelastic MechanismApplication Examples
Vibration Damping High loss tangent (tan δ) due to internal friction of polymer chains, particularly around the glass transition temperature. Polar vinyl acetate groups contribute to a high loss factor.Automotive interior components, industrial machinery pads, construction materials for soundproofing. evafoam.ccnanorh.com
Impact Energy Absorption Compression of gas in closed cells and deformation of cell walls in EVA foam. nih.govProtective padding in sports equipment, cushioning in footwear, packaging materials. flexipack.com

Application in Catalytic Pyrolysis and Chemical Recycling (Mechanistic/Material Recovery)

Pyrolysis is a thermochemical process that can be used for the chemical recycling of plastic waste, including ethylene vinyl acetate. This process involves heating the polymer in an inert atmosphere to break it down into smaller, valuable molecules. The pyrolysis of EVA typically proceeds in two main stages. acs.org

The first stage, occurring at lower temperatures, is the deacetylation of the vinyl acetate units, which results in the formation of acetic acid and a polyene-like intermediate. acs.orgresearchgate.net This "acetic acid shelf" is a well-documented phenomenon in EVA pyrolysis. acs.org The second stage, at higher temperatures, involves the degradation of the remaining polymer backbone into a mixture of hydrocarbons. researchgate.net

Catalytic pyrolysis, which involves the use of a catalyst to influence the reaction pathways, can be employed to improve the efficiency of the process and to selectively produce desired products. For instance, the use of catalysts can lower the decomposition temperature and alter the distribution of the pyrolysis products. Natural zeolites have been investigated as catalysts for the pyrolysis of EVA waste, with the aim of producing alternative fuels. atlantis-press.com

The primary products from the pyrolysis of deacetylated EVA include n-alkanes, 1-alkenes, and α,ω-alkadienes, which are derived from the ethylene sequences in the copolymer. elsevierpure.com The acetic acid produced during the first stage of pyrolysis is a valuable chemical that can be recovered and utilized. The hydrocarbon fraction can also be used as a feedstock for the production of new chemicals or as a fuel source.

Chemical recycling of EVA through pyrolysis offers a promising route for the recovery of valuable materials from waste that is not suitable for mechanical recycling. sustainableplastics.com This approach is particularly relevant for the recycling of complex products containing EVA, such as photovoltaic modules, where pyrolysis can be used to cleanly separate the polymer from other components. acs.org

Table 4: Products of Ethylene Vinyl Acetate Pyrolysis

Pyrolysis StageTemperature RangePrimary Products
Deacetylation Lower TemperaturesAcetic Acid, Polyene Intermediate
Backbone Degradation Higher Temperaturesn-Alkanes, 1-Alkenes, α,ω-Alkadienes

Q & A

Q. What are the standard methods for synthesizing ethylene-vinyl acetate (EVA) copolymers, and how do they influence material properties?

EVA copolymers are synthesized via three primary methods:

  • High-pressure polymerization : Produces low to medium vinyl acetate (VAc) content (5–40%), suitable for films and adhesives.
  • Solution polymerization : Enables precise VAc control (10–50%), ideal for high-purity applications like medical devices.
  • Emulsion polymerization : Yields latex forms with VAc up to 70%, used in coatings and textiles . The choice of method directly impacts crystallinity, thermal stability, and solubility. For instance, high-pressure polymerization under supercritical conditions (200–300 MPa) generates branched structures, reducing crystallinity compared to solution methods .

Q. How can researchers determine the purity of ethenyl acetate for pharmaceutical or analytical applications?

Purity validation involves:

  • Chromatography : HPLC (UV-IR detection) or GC with flame ionization to detect residual solvents (e.g., ethanol) or byproducts. USP/PhEur standards require ≥99.5% purity for reference materials .
  • Spectroscopy : FTIR to confirm absence of carbonyl impurities (e.g., acetic acid).
  • Residue analysis : JIS-certified methods (e.g., 5000-series) for trace contaminants in environmental studies .

Advanced Research Questions

Q. What experimental strategies optimize the monomer ratio in EVA copolymers to enhance thermal or mechanical properties?

  • Reactivity ratio tuning : Adjust ethylene-to-VAc feed ratios (e.g., 1:1 to 1:3) during copolymerization. Higher VAc increases amorphous regions, lowering melting points but improving flexibility.
  • Crosslinking : Post-polymerization oxidation (using Pd catalysts) introduces ketone groups, enhancing thermal stability (TGA data shows 20–30°C improvement) .
  • Ternary systems : Incorporating CO (e.g., Elvaloy 742) improves UV resistance and tensile strength via carbonyl group integration .

Q. How can conflicting data on EVA’s mechanical properties from different synthesis methods be resolved?

Discrepancies often arise from:

  • Molecular weight distribution : High-pressure methods yield broader dispersity (Đ = 2.5–4.0) versus solution methods (Đ = 1.5–2.0). Use GPC-MALS for accurate characterization.
  • Crystallinity vs. VAc content : DSC analysis reveals that VAc > 28% suppresses crystallinity, conflicting with early studies. Cross-validate with XRD to resolve contradictions .

Q. What methodological challenges arise in characterizing oxidized EVA for drug delivery systems?

  • Oxidation uniformity : Palladium-catalyzed oxidation may create inhomogeneous ketone distribution. Use XPS or Raman mapping to quantify localized oxidation.
  • Biocompatibility testing : In vitro assays (e.g., MTT for cytotoxicity) must account for residual Pd (ICP-MS detection limit: <0.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.